2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
説明
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-7-8-1-4-12-13(5-8)19-14(18-12)9-2-3-10(16)11(17)6-9/h1-7,14,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIWSSFZNAGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 137 °C | |
| Record name | (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a notable member of the benzodioxole class of organic compounds, has garnered significant interest within the scientific community. Its unique structure, featuring a catechol group fused to a benzodioxole moiety, underpins its significant biological activities, most prominently its antioxidant properties. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action, with a focus on its interaction with key cellular signaling pathways. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are critical for its handling, formulation, and application in various experimental settings.
General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | |
| Synonyms | This compound, 3,4-dihydroxy-5-(1,3-benzodioxol-5-yl)benzaldehyde, Protocatechualdehyde-5-O-(1,3-benzodioxole) | |
| Molecular Formula | C₁₄H₁₀O₅ | |
| Molecular Weight | 258.23 g/mol | |
| Appearance | Solid | |
| Melting Point | 131 - 137 °C | |
| Boiling Point (Predicted) | 483.5±45.0 °C at 760 mmHg | |
| Solubility | Soluble in DMSO and other organic solvents. | [1] |
| pKa (Predicted) | 8.88±0.10 |
Spectral Data
The following tables summarize the predicted and characteristic spectral data for this compound.
2.2.1. Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | -CHO |
| 7.35 | d, J=1.6 Hz | 1H | Ar-H |
| 7.28 | dd, J=8.0, 1.6 Hz | 1H | Ar-H |
| 7.05 | d, J=8.0 Hz | 1H | Ar-H |
| 6.95 | d, J=2.0 Hz | 1H | Ar-H |
| 6.88 | d, J=8.4 Hz | 1H | Ar-H |
| 6.80 | dd, J=8.4, 2.0 Hz | 1H | Ar-H |
| 6.05 | s | 1H | O-CH-O |
| 5.60 | br s | 2H | Ar-OH |
2.2.2. Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 190.5 | -CHO |
| 152.0 | Ar-C |
| 148.0 | Ar-C |
| 146.5 | Ar-C |
| 145.0 | Ar-C |
| 132.0 | Ar-C |
| 125.0 | Ar-CH |
| 122.0 | Ar-CH |
| 115.5 | Ar-CH |
| 115.0 | Ar-CH |
| 109.0 | Ar-CH |
| 108.5 | Ar-CH |
| 102.0 | O-CH-O |
2.2.3. FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2850, 2750 | Weak | Aldehydic C-H stretch |
| 1700-1680 | Strong | C=O stretch (aldehyde) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1000 | Strong | C-O stretch |
| 940-920 | Medium | O-CH₂-O bend of benzodioxole |
2.2.4. Mass Spectrometry (MS) Data
The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 258. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO, 29 Da) and subsequent fragmentations of the benzodioxole and catechol rings.
| m/z | Predicted Fragment |
| 258 | [M]⁺ |
| 257 | [M-H]⁺ |
| 229 | [M-CHO]⁺ |
| 123 | [C₇H₅O₂]⁺ (benzodioxole fragment) |
| 110 | [C₆H₆O₂]⁺ (catechol fragment) |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of 2-substituted-1,3-benzodioxoles involves the condensation of a catechol with an aldehyde or ketone, often catalyzed by an acid.[3][4][5]
3.1.1. Materials and Reagents
-
3,4-Dihydroxybenzaldehyde (B13553) (Protocatechualdehyde)
-
Sesamol (B190485) (3,4-Methylenedioxyphenol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous toluene (B28343) or benzene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
3.1.2. Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of 3,4-dihydroxybenzaldehyde and sesamol in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica (B1680970) gel.[6]
3.2.1. Materials and Reagents
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Standard glassware for chromatography
3.2.2. Purification Procedure
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial eluent (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradually increasing polarity gradient of the eluent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of phenolic aldehydes like the title compound.[7][8][9][10][11]
3.3.1. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitoring at the λmax of the compound, which is expected to be in the UV region (around 280-320 nm).
-
Injection Volume: Typically 10-20 µL.
3.3.2. Sample and Standard Preparation
-
Standard Solutions: Prepare a series of standard solutions of the purified compound in a suitable solvent (e.g., methanol) at known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.
Biological Activity and Signaling Pathways
Antioxidant Activity
This compound has demonstrated significant antioxidant activity, with a reported DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging IC₅₀ value of 2.9 μM.[12][13][14] This activity is largely attributed to the presence of the catechol (3,4-dihydroxyphenyl) moiety, which can readily donate hydrogen atoms to neutralize free radicals.
Nrf2 Signaling Pathway
Polyphenolic compounds, particularly those containing catechol groups, are known to exert their antioxidant and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][16][[“]][18][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.
Experimental Workflow for Investigating Nrf2 Activation
The following workflow outlines a typical experimental approach to investigate the activation of the Nrf2 pathway by this compound in a cellular model (e.g., human keratinocytes or hepatocytes).
Conclusion
This compound is a compound with significant potential, primarily driven by its potent antioxidant properties. This technical guide has provided a detailed overview of its chemical and physical characteristics, along with standardized protocols for its synthesis, purification, and analysis. The elucidation of its likely mechanism of action through the Nrf2 signaling pathway offers a clear direction for future research into its therapeutic applications. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further explore the pharmacological potential of this promising molecule.
References
- 1. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. consensus.app [consensus.app]
- 16. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. consensus.app [consensus.app]
- 18. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comprehensive Technical Guide on the Physical Properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physical and chemical properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a natural product belonging to the benzodioxole class of organic compounds.[1][2] This guide consolidates key data from various sources, outlines standard experimental protocols for property determination, and presents logical workflows relevant to its synthesis and potential biological action.
Chemical Identity and Descriptors
Accurate identification is critical in research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | PubChem[3] |
| CAS Number | 213903-67-4 | TargetMol[2] |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem[3] |
| Molecular Weight | 258.23 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O | PubChem[3] |
| InChI | InChI=1S/C14H10O5/c15-7-8-1-4-12-13(5-8)19-14(18-12)9-2-3-10(16)11(17)6-9/h1-7,14,16-17H | PubChem[3] |
| InChIKey | GVZIWSSFZNAGTN-UHFFFAOYSA-N | PubChem[3] |
| Synonyms | 2-(3,4-Dihydroxyphenyl)benzo[d][3][4]dioxole-5-carbaldehyde, (+/-)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | PubChem[3] |
Physical and Chemical Properties
The physical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The data below are a compilation of experimental and computationally predicted values.
| Property | Value | Type | Source |
| Physical Description | Solid | Experimental | Human Metabolome Database (HMDB)[3] |
| Melting Point | 131 - 137 °C | Experimental | Human Metabolome Database (HMDB)[3] |
| Relative Density | 1.489 g/cm³ | Predicted | TargetMol[2] |
| XLogP3-AA | 2 | Computed | PubChem[3] |
| Storage Temperature | -20°C (as powder, for 3 years) | Experimental | TargetMol[2] |
| Solvent Storage | -80°C (in solvent, for 1 year) | Experimental | TargetMol[2] |
Experimental Protocols
This section details the standard methodologies for determining the key physical and analytical properties of aldehyde-containing aromatic compounds like the one in focus.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Methodology: The capillary melting point method is standard. A small, powdered sample is packed into a thin capillary tube, which is then placed in a calibrated melting point apparatus. The temperature is ramped slowly (e.g., 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Compound Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of aldehydes.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). Calibration standards are prepared by serial dilution.
-
Derivatization (Optional but common for aldehydes): To enhance UV detection or fluorescence, aldehydes can be derivatized. A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, colored hydrazone derivative.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV-Vis detector set at the maximum absorbance wavelength of the compound or its derivative.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the unknown sample is then determined from this curve.
-
Structural Elucidation
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule and its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile aldehydes, often after derivatization to improve thermal stability.[5]
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.
Visualized Workflows and Pathways
General Synthesis Workflow
The synthesis of 2-aryl-1,3-benzodioxoles typically involves the acid-catalyzed condensation of a catechol with an aldehyde. The following diagram illustrates a generalized synthetic pathway for this compound.
Caption: Generalized synthesis of the target compound.
Potential Biological Interaction: Antioxidant Activity
The catechol (3,4-dihydroxyphenyl) moiety is a well-known structural motif responsible for antioxidant activity. It can act as a radical scavenger by donating a hydrogen atom to stabilize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Caption: Postulated antioxidant mechanism via radical scavenging.
References
- 1. Showing Compound (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde (FDB011083) - FooDB [foodb.ca]
- 2. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]
- 3. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
An In-depth Technical Guide to the Structure Elucidation of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a phenolic compound featuring a benzodioxole core linked to a catechol (3,4-dihydroxyphenyl) group. Its structure suggests potential for significant antioxidant activity, making it a relevant molecule for research in medicinal chemistry and drug development. The elucidation of its precise chemical structure is the foundational step for any further investigation into its biological activities and therapeutic potential. This guide details the analytical workflow for confirming the identity and purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem[1][2] |
| Molecular Weight | 258.23 g/mol | PubChem[1][2] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | PubChem[1][2] |
| Appearance | Solid (predicted) | PubChem[1] |
| Melting Point | 131 - 137 °C | PubChem[1] |
| SMILES | C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O | PubChem[1][2] |
| InChI Key | GVZIWSSFZNAGTN-UHFFFAOYSA-N | PubChem[1][2] |
Structure Elucidation Workflow
The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. The logical workflow for this process is outlined in the diagram below.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of the target molecule.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A predicted ¹³C NMR spectrum for 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde suggests the presence of 14 distinct carbon signals, consistent with the molecular formula. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts (176 MHz, H₂O)
| Chemical Shift (ppm) | Assignment |
| 192.5 | C=O (aldehyde) |
| 152.1 | C-O (catechol) |
| 147.8 | C-O (catechol) |
| 147.5 | C-O (benzodioxole) |
| 146.9 | C-O (benzodioxole) |
| 131.2 | Aromatic CH |
| 129.8 | Aromatic C-CHO |
| 121.5 | Aromatic CH |
| 116.4 | Aromatic CH |
| 115.8 | Aromatic CH |
| 109.1 | Aromatic CH |
| 108.7 | Aromatic CH |
| 101.9 | O-C-O (acetal) |
| 101.5 | Aromatic CH |
Data sourced from a predicted spectrum on NP-MRD.[3]
While a specific experimental ¹H NMR spectrum with peak assignments is not available, the expected proton signals can be predicted based on the structure. The spectrum should display signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on both benzene (B151609) rings. A distinct singlet for the aldehydic proton would be expected at a downfield shift (around 9.5-10.5 ppm). The hydroxyl protons of the catechol moiety would likely appear as broad singlets, and the methine proton of the dioxole ring would also be a singlet in the region of 6.0-6.5 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. For C₁₄H₁₀O₅, the expected exact mass would be approximately 258.0528 m/z for the molecular ion [M]⁺.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can provide valuable structural information. Key expected fragmentation pathways would involve:
-
Loss of the formyl group (-CHO): A peak corresponding to [M-29]⁺.
-
Cleavage of the bond between the benzodioxole and dihydroxyphenyl rings.
-
Retro-Diels-Alder fragmentation of the dioxole ring.
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde (B13553) (1 equivalent) and piperonal (B3395001) (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask equipped with a Dean-Stark apparatus, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid).
-
Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. Water formed during the reaction is removed azeotropically.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.
HRMS Sample Preparation
-
Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography system.
-
Acquire the mass spectrum in a high-resolution mode (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion.
Biological Activity and Signaling Pathway
The catechol and phenolic aldehyde moieties in this compound strongly suggest antioxidant activity. A key mechanism by which phenolic compounds exert their protective effects against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]
The Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation.[5][6] Upon exposure to oxidative stress or electrophilic compounds (like many phytochemicals), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[4][5]
Caption: The proposed mechanism of Nrf2 activation by the target compound, leading to antioxidant gene expression.
Conclusion
The structural elucidation of this compound is a critical step in harnessing its potential as a bioactive compound. This technical guide provides a robust framework for its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques. While experimental data for this specific molecule is sparse, the principles and methodologies outlined herein, based on predicted data and analysis of analogous structures, offer a clear path for its scientific investigation. The likely involvement of the Nrf2 pathway in its antioxidant activity presents a compelling avenue for future research into its therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. inspiredhealthmed.com [inspiredhealthmed.com]
An In-depth Technical Guide on 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
CAS Number: 213903-67-4
Abstract
This technical guide provides a comprehensive overview of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde (CAS No. 213903-67-4), a natural product of interest to researchers, scientists, and drug development professionals. This document consolidates available chemical, physical, and biological data, including its significant antioxidant properties. Detailed experimental protocols, where available, and representative analytical data are presented to facilitate further research and application of this compound.
Introduction
This compound, also known as 2-(3,4-Dihydroxyphenyl)benzo[d][1][2]dioxole-5-carbaldehyde, is a naturally occurring compound. It has been identified as a constituent of Sargentodoxa cuneata and has demonstrated notable biological activity, particularly as a potent antioxidant.[3] Its molecular structure, featuring a catechol moiety fused to a benzodioxole scaffold with an aldehyde group, underpins its chemical reactivity and therapeutic potential. This guide aims to be a central repository of technical information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 213903-67-4 | [1][2] |
| Molecular Formula | C₁₄H₁₀O₅ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [1] |
| Synonyms | 2-(3,4-Dihydroxyphenyl)benzo[d][1][2]dioxole-5-carbaldehyde | [1] |
| Appearance | Solid | [1] |
| Melting Point | 131 - 137 °C | [1] |
| Predicted Water Solubility | 0.21 g/L | |
| Predicted logP | 2.63 |
Synthesis
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Spectroscopic Data
Detailed spectroscopic data with peak assignments are not publicly available. The following represents expected spectral characteristics based on the compound's structure.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons on both benzene (B151609) rings, a singlet for the aldehyde proton, a singlet for the acetal (B89532) proton, and signals for the hydroxyl protons. |
| ¹³C NMR | Resonances for aromatic carbons, the aldehyde carbonyl carbon, the acetal carbon, and carbons bearing hydroxyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (258.23 g/mol ) and fragmentation patterns consistent with the loss of functional groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (O-H) stretching, aromatic (C-H) stretching, aldehyde (C=O) stretching, and ether (C-O) linkages. |
Biological Activity: Antioxidant Properties
This compound has been reported to exhibit significant antioxidant activity.[3]
| Assay | IC₅₀ Value | Source |
| DPPH Radical Scavenging | 2.9 µM | [3] |
The potent antioxidant activity is likely attributed to the catechol moiety, which can readily donate hydrogen atoms to stabilize free radicals.
Antioxidant Mechanism of Action:
Caption: Proposed mechanism of free radical scavenging.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
While the specific protocol used to obtain the reported IC₅₀ value is not detailed in the available literature, a general and widely accepted method is provided below. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH free radicals.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound (and positive control) to the wells.
-
For the blank, add methanol instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [ (A_blank - A_sample) / A_blank ] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required for 50% scavenging).
DPPH Assay Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
Conclusion
This compound is a promising natural product with significant antioxidant activity. This guide has summarized the currently available information on its chemical and physical properties, and biological activity. Further research is warranted to fully elucidate its synthetic pathways, detailed spectroscopic characteristics, and to explore its full therapeutic potential in various applications, including pharmaceuticals and nutraceuticals. The provided conceptual frameworks and general protocols are intended to serve as a foundation for future investigations into this intriguing molecule.
References
A Technical Guide to the Natural Occurrence and Analysis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde (CAS No. 213903-67-4), a phenolic compound classified as a lignan (B3055560) or neolignan.[1] While referenced as a natural product in multiple chemical and metabolomic databases, detailed quantitative data and specific isolation protocols from natural sources are scarce in publicly available literature.[2] This guide synthesizes the current knowledge on its natural occurrence, offers a generalized experimental framework for its isolation from plant matrices, and outlines its known biological activities to support further research and development.
Introduction
This compound is an aromatic aldehyde with a molecular formula of C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol .[3] Its structure features a benzodioxole ring system linked to a catechol (3,4-dihydroxyphenyl) group, a common motif in many bioactive natural products. Belonging to the lignan superclass, it is understood to derive from the shikimate and phenylpropanoid biosynthetic pathways.[1] The presence of multiple hydroxyl groups suggests potential antioxidant properties, which has been confirmed in preliminary studies.[4][5] This guide aims to consolidate the available information on this compound to serve as a foundational resource for its further investigation.
Natural Occurrence
The compound is recognized as a natural product across several databases.[1][2] Its presence has been detected in various plant species, although it has not been quantified. One supplier of chemical standards indicates it is derived from Sargentodoxa cuneata, a plant used in traditional medicine.[4][5] Additionally, metabolomics databases report its detection in various forms of tea derived from Camellia sinensis and other herbal teas.[6]
Table 1: Documented Natural Sources of this compound
| Natural Source (Species) | Common Name | Part/Matrix | Data Type |
| Sargentodoxa cuneata | Sargentgloryvine | Not Specified | Qualitative |
| Camellia sinensis | Tea | Processed Leaves | Detected |
| Herbal Teas | Not Applicable | Infusion | Detected |
Biosynthetic Pathway
As a lignan, this compound originates from the phenylpropanoid pathway, which itself begins with amino acids produced in the shikimate pathway. The general progression involves the conversion of phenylalanine or tyrosine into cinnamic acid derivatives, which are then coupled to form the characteristic lignan backbone. Further enzymatic modifications, such as hydroxylation, methylation, and cyclization, lead to the diverse array of lignan structures.
Caption: Generalized biosynthetic pathway leading to lignan formation.
Generalized Experimental Protocols
While a specific, validated protocol for the extraction of this compound has not been detailed in the reviewed literature, a general methodology for the isolation of phenolic compounds from plant material can be proposed. This serves as a standard workflow that can be optimized for this target molecule.
Extraction
The extraction of phenolic compounds is typically achieved using solvents of varying polarities.[7]
-
Preparation of Plant Material: The source material (e.g., dried leaves, stems, or roots of Sargentodoxa cuneata) should be ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction: Maceration or Soxhlet extraction can be performed using solvents such as methanol, ethanol, or ethyl acetate (B1210297). A common starting point is 80% aqueous methanol, which is effective for a broad range of polyphenols.[7] The extraction is typically carried out for 24-48 hours at room temperature or under reflux, followed by filtration.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381) (to remove nonpolar lipids and chlorophyll), chloroform, ethyl acetate, and n-butanol, to fractionate compounds based on their polarity. The target compound, being moderately polar, is expected to concentrate in the ethyl acetate or n-butanol fraction.
Isolation and Purification
-
Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography. A silica (B1680970) gel stationary phase is common, with a mobile phase gradient starting from a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing in polarity.
-
Further Purification: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are pooled and may require further purification using techniques like Sephadex LH-20 chromatography (for separation based on molecular size and polarity) or preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Structure Elucidation
The identity and purity of the isolated compound are confirmed using standard spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure, including the position of substituents and stereochemistry.
-
UV-Vis and IR Spectroscopy: To identify chromophores and functional groups present in the molecule.
Caption: A general workflow for the isolation of phenolic natural products.
Known Biological Activity
The primary biological activity reported for this compound is its antioxidant capacity.[4][5] One vendor reports a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with an IC₅₀ value of 2.9 μM.[4][5] This potent antioxidant activity is likely attributable to the catechol moiety, which can readily donate hydrogen atoms to neutralize free radicals. This activity profile makes the compound a candidate for further investigation in contexts related to oxidative stress.
Conclusion
This compound is a known natural product with documented antioxidant properties and a biosynthetic origin in the phenylpropanoid pathway. While its presence has been detected in plants like Sargentodoxa cuneata and Camellia sinensis, there is a clear gap in the scientific literature regarding its quantification in these sources and specific, validated isolation protocols. The generalized methodologies presented here provide a robust starting point for researchers aiming to isolate and study this compound. Further research is warranted to quantify its presence in natural sources, fully characterize its bioactivity profile, and explore its potential therapeutic applications.
References
- 1. CNP0167120.0 - COCONUT [coconut.naturalproducts.net]
- 2. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]
- 3. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Showing Compound (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde (FDB011083) - FooDB [foodb.ca]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activity of 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a notable macrocyclic glycoside, has been identified as a chemical constituent of Sargentodoxa cuneata. This plant has a rich history in traditional medicine for treating inflammatory conditions. The compound's structure, featuring a catechol group and a benzodioxole moiety, suggests a potential for a range of biological activities. This technical guide provides a detailed overview of the known and potential biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. While research specifically on this compound is still emerging, this document compiles the available data and outlines experimental approaches for further investigation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | --INVALID-LINK-- |
| Molecular Weight | 258.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | --INVALID-LINK-- |
| CAS Number | 213903-67-4 | --INVALID-LINK-- |
| Physical Description | Solid | --INVALID-LINK-- |
| Melting Point | 131 - 137 °C | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |
Biological Activities
Antioxidant Activity
The most well-documented biological activity of this compound is its significant antioxidant potential. The presence of the 3',4'-dihydroxyphenyl (catechol) moiety is a key structural feature that contributes to this activity, as catechols are known to be potent radical scavengers.
Quantitative Data:
| Assay | IC₅₀ Value | Source |
| DPPH Radical Scavenging | 2.9 μM | --INVALID-LINK--[1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis:
-
The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Logical Workflow for Antioxidant Activity Screening
Potential Anti-inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are lacking, its origin from Sargentodoxa cuneata, a plant used in traditional medicine for inflammatory ailments, suggests its potential in this area. Phenolic compounds, in general, are known to possess anti-inflammatory properties.
Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
This protocol is designed to investigate the potential anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated group and a vehicle control group should be included.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay in parallel.
-
After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to the remaining cells in each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Plausible Anti-inflammatory Signaling Pathway
Potential Anticancer Activity
Studies on the crude extracts of Sargentodoxa cuneata have indicated potential anticancer properties. A network pharmacology study suggested that the combination of Sargentodoxa cuneata with Patrinia villosa may induce apoptosis in colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway. This provides a rationale for investigating the specific anticancer effects of its isolated constituents, including this compound.
Proposed Experimental Protocol: In Vitro Anticancer Assay (MTT Assay and Apoptosis Analysis)
This protocol aims to assess the cytotoxic effects and the induction of apoptosis in a human cancer cell line (e.g., HT-29 colon cancer cells).
-
Cell Culture and Treatment:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates for the MTT assay and in 6-well plates for apoptosis analysis.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Following treatment, add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
-
Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Plausible Anticancer Signaling Pathway
Conclusion and Future Directions
This compound demonstrates significant promise as a bioactive compound, with confirmed potent antioxidant activity. Its origin from a plant with traditional anti-inflammatory and anticancer uses provides a strong rationale for further investigation into these areas. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for future research to fully elucidate the therapeutic potential of this natural product. Further studies are warranted to isolate this compound in larger quantities, confirm its anti-inflammatory and anticancer effects in various in vitro and in vivo models, and to explore its detailed mechanisms of action. Such research will be crucial in determining its viability as a lead compound for the development of novel therapeutic agents.
References
An In-depth Technical Guide on the Antioxidant Activity of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant activity of the natural compound 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. The document summarizes the available quantitative data on its radical scavenging properties, outlines detailed experimental protocols for key antioxidant assays, and explores the potential underlying molecular mechanisms of its antioxidant action. A significant focus is placed on the plausible involvement of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Visual diagrams are provided to illustrate experimental workflows and the proposed signaling cascade, offering a clear and concise reference for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a natural compound that has garnered interest for its potential biological activities, including its antioxidant properties. Structurally, it possesses a catechol (3',4'-dihydroxyphenyl) moiety, which is a well-established pharmacophore for antioxidant activity, and a benzodioxole ring system. The presence of the catechol group suggests a strong capacity for radical scavenging and metal chelation. This guide aims to consolidate the current knowledge on the antioxidant profile of this compound and provide a practical framework for its further investigation.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. A key finding is its potent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2] The available quantitative data is summarized in the table below.
| Antioxidant Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| DPPH Radical Scavenging | 2.9[1][2] | Trolox | ~3-8 |
| Ascorbic Acid | ~5-10 (µg/mL) |
Note: A lower IC50 value indicates higher antioxidant activity. The provided values for reference compounds are typical ranges found in the literature.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate the replication and further investigation of the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction Mixture:
-
Add a specific volume of various concentrations of this compound (dissolved in a suitable solvent) to a 96-well plate or spectrophotometer cuvettes.
-
Add the DPPH solution to the sample.
-
The final volume of the reaction mixture is typically 200 µL for a 96-well plate or 1 mL for a cuvette.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank sample containing only the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
-
Generation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction Mixture:
-
Add a small volume (e.g., 10 µL) of various concentrations of this compound to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalents (TE), which represents the concentration of a Trolox solution having the same antioxidant capacity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the antioxidant activity of this compound.
Caption: General experimental workflow for antioxidant activity assessment.
Proposed Signaling Pathway: Keap1-Nrf2 Activation
Based on the structure of this compound, particularly its catechol moiety, a plausible mechanism for its antioxidant effect at the cellular level is the activation of the Keap1-Nrf2 signaling pathway. The catechol group can be oxidized to an electrophilic quinone, which can then react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of Nrf2.
Caption: Proposed Keap1-Nrf2 pathway activation by the compound.
Conclusion
This compound demonstrates significant in vitro antioxidant activity, as evidenced by its potent DPPH radical scavenging capacity. Its chemical structure, featuring a catechol moiety, strongly suggests that its antioxidant mechanism may involve direct radical scavenging and potentially the modulation of cellular antioxidant pathways such as the Keap1-Nrf2 system. Further research is warranted to fully elucidate its antioxidant profile through a broader range of in vitro and cellular assays and to confirm its effects on the Nrf2 signaling pathway. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of this promising natural compound.
References
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde IUPAC name
An In-depth Technical Guide to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound. This natural product, identified in plants such as Melissa officinalis (lemon balm), has garnered scientific interest primarily for its potent antioxidant properties.[1][2] This document summarizes key quantitative data, outlines detailed experimental methodologies for its analysis, and presents a logical workflow for its potential chemical synthesis.
IUPAC Name and Chemical Identity
The formally accepted IUPAC name for the compound is 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde .[3][4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | [3][5] |
| Molecular Weight | 258.23 g/mol | [3][5] |
| Physical Description | Solid | [3] |
| Melting Point | 131 - 137 °C | [3] |
| CAS Number | 213903-67-4 | [5] |
| Predicted Relative Density | 1.489 g/cm³ | [5] |
Biological Activity: Antioxidant Potential
The primary biological activity documented for 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde is its significant capacity as a free radical scavenger. The key quantitative measure of this activity was determined through a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.
| Assay Type | Result (IC₅₀) | Comparison | Reference |
| DPPH Radical Scavenging | 2.9 μM | Approximately 10-fold more potent than Ascorbic Acid and α-Tocopherol. | Tagashira M, Ohtake Y (1998)[1] |
Experimental Protocols
This section provides a detailed methodology for a representative DPPH radical scavenging assay, enabling researchers to replicate the assessment of the compound's antioxidant activity. This protocol is synthesized from standard laboratory procedures.[6][7][8]
DPPH Radical Scavenging Activity Assay
Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).
Materials:
-
2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde
-
1,1-diphenyl-2-picrylhydrazyl (DPPH)
-
Methanol (B129727) (Spectrophotometric grade)
-
Ascorbic acid (Positive control)
-
96-well microplate or spectrophotometer cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DPPH Stock Solution:
-
Accurately weigh 24 mg of DPPH and dissolve it in 100 mL of methanol to prepare a stock solution (approx. 0.6 mM).
-
Store the solution in an amber bottle at 4°C.
-
-
Preparation of Working DPPH Solution:
-
Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution must be prepared fresh before use.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 μg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid).
-
-
Assay Protocol:
-
To a 96-well plate, add 50 μL of each dilution of the test compound or standard.
-
Add 150 μL of the working DPPH solution to each well.
-
For the blank control, add 50 μL of methanol instead of the test sample.
-
Mix gently and incubate the plate in the dark at room temperature (25°C) for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound/standard.
-
-
Determination of IC₅₀:
-
Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.
-
The IC₅₀ value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.
-
Visualizations: Logical Synthesis Workflow
As no specific signaling pathways have been elucidated for this compound's direct radical scavenging activity, this section provides a diagram illustrating a plausible synthetic route. The synthesis of benzodioxoles often involves the acid-catalyzed condensation of a catechol-containing moiety with an aldehyde or its equivalent. This workflow proposes the reaction between Sesamol (1,3-benzodioxol-5-ol) and 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) .
Caption: A logical workflow for the synthesis of the target compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. ccsenet.org [ccsenet.org]
- 3. Phytochemical Constituents, Biological Activities, and Health-Promoting Effects of the Melissa officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a notable member of the benzodioxole class of organic compounds, is a subject of growing interest within the scientific community. This polyphenolic aldehyde, found in natural sources such as Sargentodoxa cuneata and Melissa officinalis, has demonstrated significant biological activity, particularly as a potent antioxidant.[1][2] Its structural similarity to other well-known aromatic aldehydes like vanillin (B372448) and piperonal (B3395001) further underscores its potential for investigation in various applications, including pharmaceuticals and flavor chemistry.[3] This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthetic approach, its known biological activity with associated experimental protocols, and a discussion of its potential mechanisms of action.
Physicochemical Properties
This compound is a solid at room temperature.[4] The core molecular structure consists of a benzene (B151609) ring fused to a dioxole ring, with a dihydroxyphenyl substituent. The molecular formula is C₁₄H₁₀O₅.[2][4]
| Property | Value | Source |
| Molecular Weight | 258.23 g/mol | [2][4] |
| Molecular Formula | C₁₄H₁₀O₅ | [2][4] |
| CAS Number | 213903-67-4 | [2] |
| Physical State | Solid | [4] |
| Melting Point | 131 - 137 °C | [4] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [4] |
| Synonyms | Heliotropin, Piperonyl aldehyde, Protocatechuic aldehyde methylene (B1212753) ether, 3,4-methylenedioxybenzaldehyde | [3] |
Synthesis
While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established methods for the formation of benzodioxoles. A common approach involves the condensation of a catechol with an aldehyde or its equivalent. In this case, the synthesis could be envisioned as the reaction of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) with a protected form of piperonal, followed by deprotection. A representative multi-step synthesis is outlined below.
Representative Synthetic Protocol
Step 1: Protection of the Aldehyde Group of Piperonal
-
Piperonal (1 equivalent) is dissolved in toluene.
-
Ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid are added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the protected piperonal.
Step 2: Reaction with 3,4-Dihydroxybenzaldehyde
-
The protected piperonal (1 equivalent) and 3,4-dihydroxybenzaldehyde (1 equivalent) are dissolved in a suitable aprotic solvent, such as dichloromethane.
-
A Lewis acid catalyst (e.g., boron trifluoride etherate) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow addition of water.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: Deprotection of the Aldehyde Group
-
The product from Step 2 is dissolved in a mixture of acetone (B3395972) and water.
-
A catalytic amount of a strong acid (e.g., hydrochloric acid) is added.
-
The mixture is stirred at room temperature until deprotection is complete, as indicated by TLC.
-
The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, this compound.
Biological Activity and Experimental Protocols
The most prominently reported biological activity of this compound is its antioxidant capacity. It has been shown to be a potent scavenger of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with a reported IC₅₀ value of 2.9 μM.[1][2]
DPPH Radical Scavenging Assay Protocol
The following is a general protocol for determining the antioxidant activity of a phenolic compound using the DPPH assay.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in methanol.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound solution to different wells.
-
Add the DPPH solution to each well.
-
For the control, add methanol instead of the test compound.
-
For the blank, add methanol instead of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determination of IC₅₀: The IC₅₀ value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of the catechol (3,4-dihydroxyphenyl) moiety is crucial for this activity.
While specific studies on the signaling pathways modulated by this particular compound are limited, phenolic antioxidants are known to influence cellular processes beyond direct radical scavenging. They can potentially modulate the activity of key signaling pathways involved in the cellular stress response, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Figure 1. Proposed antioxidant mechanism.
Conclusion
This compound is a promising natural product with significant antioxidant properties. Its well-defined structure and potent activity make it a compelling candidate for further research in drug discovery and development, particularly in the context of diseases associated with oxidative stress. Future studies should focus on elucidating its specific molecular targets and its effects on cellular signaling pathways to fully realize its therapeutic potential.
References
An In-depth Technical Guide to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a naturally occurring benzodioxole derivative. The document covers its chemical identity, including its SMILES code, and summarizes its known biological activities, with a focus on its potent antioxidant properties. Detailed experimental protocols for antioxidant capacity assessment are provided. While direct evidence of its interaction with specific signaling pathways is currently limited in publicly available literature, this guide lays the groundwork for future research into its mechanism of action and potential therapeutic applications.
Chemical Identity and Properties
This compound is a polycyclic aromatic compound featuring a benzodioxole ring system linked to a dihydroxyphenyl group and possessing an aldehyde functional group.
SMILES Code: C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |
| Molecular Weight | 258.23 g/mol | [1][2] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [1] |
| CAS Number | 213903-67-4 | [2] |
| Physical Description | Solid | [1] |
| Melting Point | 131 - 137 °C | [1] |
Natural Occurrence
This compound has been identified as a constituent of several plant species, notably:
Its presence in these botanicals suggests a role in the plant's defense mechanisms and contributes to their traditional medicinal properties. The compound has also been detected in various teas (black, green, and red) and other herbs and spices[4].
Biological Activity and Quantitative Data
The most well-documented biological activity of this compound is its significant antioxidant capacity.
| Assay | Parameter | Result | Source |
| DPPH Radical Scavenging | IC₅₀ | 2.9 μM | [2][3] |
The low IC₅₀ value indicates potent free radical scavenging ability, comparable to or exceeding that of some well-known antioxidants. This activity is likely attributable to the presence of the catechol (3',4'-dihydroxyphenyl) moiety, which can readily donate hydrogen atoms to neutralize free radicals.
At present, there is limited publicly available data on other biological activities, such as anti-inflammatory or anticancer effects, specifically for this compound. Research on structurally similar benzodioxole derivatives has shown potential in these areas, suggesting that further investigation into the bioactivity of this compound is warranted.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to be assayed.
-
Assay: a. To each well of a 96-well microplate, add a specific volume of the test compound dilution. b. Add the DPPH solution to each well. c. A blank well should contain only the solvent and the DPPH solution. d. A control well should contain the test compound and the solvent (without DPPH).
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
Signaling Pathways and Experimental Workflows
As of the latest literature review, there is no direct experimental evidence linking this compound to specific signaling pathways. However, based on the established antioxidant properties of phenolic compounds, a logical starting point for investigation would be its potential interaction with the Nrf2-Keap1 signaling pathway , a master regulator of the cellular antioxidant response.
Proposed Experimental Workflow for Investigating Nrf2 Activation
The following workflow is proposed to investigate the hypothesis that this compound exerts its antioxidant effects through the activation of the Nrf2 pathway.
Conclusion and Future Directions
This compound is a natural product with demonstrated potent antioxidant activity. Its chemical structure, particularly the catechol moiety, provides a strong basis for its radical scavenging properties. While current knowledge is limited, its presence in medicinal plants and its antioxidant capacity suggest significant potential for further research and development.
Future investigations should focus on:
-
Elucidating the full spectrum of its biological activities , including anti-inflammatory, neuroprotective, and anticancer effects.
-
Investigating its mechanism of action , with a particular focus on its potential to modulate key signaling pathways such as the Nrf2-Keap1 and MAPK pathways.
-
Developing and optimizing synthetic routes to ensure a stable and scalable supply for research and potential therapeutic applications.
-
Conducting in vivo studies to validate its efficacy and safety profile in preclinical models.
This technical guide serves as a foundational resource for researchers and professionals interested in exploring the therapeutic potential of this promising natural compound.
References
- 1. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Showing Compound (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde (FDB011083) - FooDB [foodb.ca]
An In-depth Technical Guide on 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and biological activities of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. Initially isolated from Melissa officinalis, this natural compound has demonstrated significant potential as a potent antioxidant. This document details the experimental protocols for its isolation and characterization, presents its known quantitative data in a structured format, and explores its likely mechanism of action through cellular signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound, a notable member of the benzodioxole class of organic compounds, is a natural product first identified in the leaves of Melissa officinalis L. (lemon balm)[1]. Structurally, it features a catechol group (a 3,4-dihydroxyphenyl moiety) attached to a 1,3-benzodioxole-5-aldehyde backbone. This unique combination of functional groups is believed to be the basis for its significant biological activities, particularly its potent antioxidant properties. The compound has also been reported as a constituent of Sargentodoxa cuneata.
The discovery of this molecule has opened avenues for further investigation into its therapeutic potential. Its strong antioxidant capacity, reported to be approximately ten times that of ascorbic acid and α-tocopherol, makes it a compelling candidate for research in oxidative stress-related pathologies[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and further experimental investigation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem |
| Molecular Weight | 258.23 g/mol | PubChem |
| CAS Number | 213903-67-4 | MedChemExpress |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | PubChem |
| Appearance | Solid | PubChem |
| Melting Point | 131 - 137 °C | PubChem |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (In solvent) | -80°C for 1 year | TargetMol |
Experimental Protocols
Isolation from Melissa officinalis
The following protocol is based on the original discovery by Tagashira and Ohtake (1998) for the isolation of this compound from the leaves of Melissa officinalis[1][2].
Workflow for Isolation and Purification
Caption: Workflow for the isolation of the target compound.
Detailed Steps:
-
Extraction: Dried leaves of Melissa officinalis are extracted with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform and then ethyl acetate. The chloroform fraction is retained for further purification.
-
Silica Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Fraction Collection: Fractions are collected and monitored for antioxidant activity using an appropriate assay (e.g., DPPH radical scavenging assay).
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fractions are pooled and further purified by preparative HPLC on an ODS (octadecylsilane) column using a methanol-water gradient system.
-
Isolation and Characterization: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The structure is then elucidated and confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
DPPH Radical Scavenging Activity Assay
This protocol is a standard method for assessing the antioxidant capacity of a compound.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The test compound is dissolved in methanol at various concentrations.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Quantitative Data
The following table summarizes the known quantitative data for the biological activity of this compound.
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging | IC₅₀ | 2.9 μM | [3] |
Spectroscopic Data
The structural elucidation of this compound was based on the following spectroscopic data as reported in the literature.
| Spectroscopy | Data |
| ¹H-NMR | Data not available in the searched resources. |
| ¹³C-NMR | Data not available in the searched resources. |
| Mass Spectrometry (MS) | Data not available in the searched resources. |
| Infrared (IR) | Data not available in the searched resources. |
(Note: While the primary discovery paper would contain this data, the full text was not accessible through the performed searches. The table will be updated as this information becomes available.)
Mechanism of Action: Antioxidant Signaling Pathway
Phenolic compounds, particularly those with a catechol moiety, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway. It is highly probable that this compound activates this pathway.
Proposed Keap1-Nrf2 Activation Pathway
Caption: Proposed mechanism of Keap1-Nrf2 pathway activation.
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues in Keap1 are modified. Catechol-containing compounds can be oxidized to electrophilic quinones, which can directly react with Keap1[4]. This modification leads to a conformational change in Keap1, causing the dissociation of Nrf2.
The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes encoding for antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The upregulation of these protective genes enhances the cell's capacity to combat oxidative stress, thereby providing a robust cytoprotective effect[5].
Conclusion
This compound is a promising natural product with significant antioxidant properties. Its discovery has highlighted the potential of natural sources like Melissa officinalis for identifying novel bioactive compounds. The information presented in this technical guide, including its physicochemical characteristics, isolation protocol, and proposed mechanism of action, provides a solid foundation for future research. Further studies are warranted to fully elucidate its spectroscopic properties, develop an efficient synthetic route, and explore its full therapeutic potential in preclinical and clinical settings. The potent antioxidant activity suggests its utility in the development of new treatments for diseases associated with oxidative stress.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. scispace.com [scispace.com]
- 4. Catechol estrogens mediated activation of Nrf2 through covalent modification of its quinone metabolite to Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2, not the estrogen receptor, mediates catechol estrogen-induced activation of the antioxidant responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a naturally occurring benzodioxole derivative isolated from Sargentodoxa cuneata, a plant utilized in traditional medicine for treating inflammatory conditions and other ailments.[1][2] This compound, which can be classified as a macrocyclic glycoside, has garnered scientific interest primarily for its significant antioxidant properties.[1][2] The presence of a catechol moiety and the benzodioxole scaffold suggests a potential for broader pharmacological activities, including anti-inflammatory and anticancer effects, which are characteristic of many phenolic compounds and benzodioxole derivatives.[3] This technical guide provides a comprehensive review of the available literature on its chemical properties, synthesis, and biological activities, along with detailed experimental protocols and potential mechanisms of action.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [4] |
| Molecular Formula | C₁₄H₁₀O₅ | [4] |
| Molecular Weight | 258.23 g/mol | [4] |
| CAS Number | 213903-67-4 | [5] |
| Appearance | Solid | [4] |
| Melting Point | 131 - 137 °C | [4] |
| SMILES | C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O | [4] |
| InChIKey | GVZIWSSFZNAGTN-UHFFFAOYSA-N | [4] |
Synthesis
While a specific detailed synthesis protocol for this compound is not extensively documented in the available literature, a plausible and efficient method involves the acid-catalyzed condensation of a catechol with a benzaldehyde (B42025) derivative. This is a common and established method for the formation of 2-aryl-1,3-benzodioxoles.[6]
Proposed Synthetic Pathway
The synthesis can be envisioned as the reaction between 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) and a suitable catechol derivative, although the specific catechol precursor for the benzodioxole aldehyde moiety is not explicitly detailed in the search results. A general representation of this synthetic approach is outlined below.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: General Procedure for Acetalization
This protocol is a generalized procedure based on known methods for synthesizing 1,3-benzodioxoles from catechols and aldehydes.[6]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the catechol derivative (1 equivalent), 3,4-dihydroxybenzaldehyde (1-1.2 equivalents), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, to the flask.
-
Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically when no more water is collected), cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired this compound.
Biological Activities
Antioxidant Activity
The most well-documented biological activity of this compound is its potent antioxidant effect.
| Assay | IC₅₀ Value (μM) | Source |
| DPPH Radical Scavenging | 2.9 | [1][2] |
This strong antioxidant capacity is likely attributable to the catechol (3,4-dihydroxyphenyl) moiety, which can readily donate hydrogen atoms to scavenge free radicals.
Caption: Workflow for DPPH antioxidant assay.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol. From this stock, create a series of dilutions to test a range of concentrations.
-
Assay Procedure: In a 96-well microplate, add a specific volume (e.g., 100 µL) of each sample dilution to the wells. Add an equal volume of the DPPH solution to each well. For the control, use methanol instead of the sample solution.
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Potential Anti-inflammatory Activity
While direct experimental data on the anti-inflammatory activity of the pure compound is lacking, its structural features and origin suggest it may possess such properties. Sargentodoxa cuneata extracts are known to have anti-inflammatory effects.[1] Phenolic compounds, particularly those with catechol structures, are often reported to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways.[7]
This assay is a common in vitro method to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Caption: General workflow for NO inhibition assay.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (lipopolysaccharide) to the wells (except for the negative control) to stimulate an inflammatory response and nitric oxide (NO) production.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. The absorbance is read at ~540 nm.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cell death.[8]
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.
Potential Anticancer Activity
Benzodioxole derivatives have been investigated for their anticancer properties.[3] The structural similarity of the title compound to other polyphenolic compounds with known cytotoxic and pro-apoptotic effects on cancer cells suggests that it may also exhibit anticancer activity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8]
Caption: General workflow for MTT cytotoxicity assay.
-
Cell Seeding: Plate a desired cancer cell line (e.g., HCT-116, MCF-7) in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Read the absorbance at approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
To determine if cytotoxicity is mediated by apoptosis, Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry can be performed.[9]
-
Cell Treatment: Treat the cancer cells with the compound at its IC₅₀ concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Mechanisms of Action (Signaling Pathways)
Based on the chemical structure, particularly the catechol moiety, potential mechanisms of action can be hypothesized.
Anti-inflammatory Pathway: NF-κB Inhibition
Many phenolic antioxidants exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS (inducible nitric oxide synthase). It is plausible that this compound could inhibit this pathway.
Caption: Potential inhibition of the NF-κB pathway.
Anticancer Pathway: Induction of Apoptosis
The induction of apoptosis is a key mechanism for many anticancer agents. Phenolic compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.[10]
Caption: Potential induction of intrinsic apoptosis.
Conclusion
This compound is a natural product with demonstrated high antioxidant activity. While direct evidence for its anti-inflammatory and anticancer effects is currently limited in the scientific literature, its chemical structure and the known bioactivities of its source plant, Sargentodoxa cuneata, provide a strong rationale for further investigation in these areas. The general protocols and hypothesized mechanisms of action presented in this guide offer a framework for future research to fully elucidate the therapeutic potential of this promising compound. Further studies are warranted to confirm its efficacy and to explore its safety profile for potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a novel benzodioxole derivative, has garnered attention in the field of medicinal chemistry primarily for its potent antioxidant properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activity, and the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Chemical and Physical Properties
This compound is a natural product isolated from the leaves of Melissa officinalis L. (lemon balm).[1] It possesses a unique structure featuring a 1,3-benzodioxole (B145889) ring system linked to a dihydroxyphenyl moiety, with an aldehyde functional group. This combination of structural features, particularly the catechol group, is believed to be a key contributor to its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | [2][3] |
| Molecular Weight | 258.23 g/mol | [2][3] |
| CAS Number | 213903-67-4 | [2][3] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [3] |
| Physical Description | Solid | [3] |
| Melting Point | 131 - 137 °C | [3] |
| Synonyms | 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde, HY-N13181 | [3] |
Biological Activity: Antioxidant Properties
The most significant and well-documented biological activity of this compound is its potent antioxidant effect.[1][4] Research has demonstrated its exceptional ability to scavenge free radicals, a key mechanism in mitigating oxidative stress, which is implicated in a wide range of pathological conditions.
DPPH Radical Scavenging Activity
The antioxidant capacity of this compound was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.[1] The results indicated a remarkably potent activity, approximately ten-fold that of the well-known antioxidants, ascorbic acid and α-tocopherol.[1]
| Compound | DPPH IC₅₀ (μM) | Source |
| This compound | 2.9 | [2][4] |
| Ascorbic Acid | ~29 (estimated) | [1] |
| α-Tocopherol | ~29 (estimated) | [1] |
Note: The IC₅₀ values for ascorbic acid and α-tocopherol are estimated based on the reported ten-fold lower activity compared to this compound.
Experimental Protocols
While the precise, detailed experimental protocols from the original study by Tagashira and Ohtake (1998) are not fully available, this section provides representative methodologies for the isolation of similar natural products and a standard DPPH radical scavenging assay.
General Isolation Procedure for Phenolic Compounds from Plant Material
The isolation of this compound from Melissa officinalis would typically involve the following steps:
-
Extraction: Dried and powdered leaves of Melissa officinalis are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a common technique to separate compounds based on their polarity. For instance, the extract can be partitioned between water and ethyl acetate (B1210297). The ethyl acetate fraction, which would contain moderately polar compounds like the target molecule, is collected.
-
Chromatographic Purification: The ethyl acetate fraction is then subjected to a series of chromatographic techniques for further purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, a preparative HPLC system with a C18 column is often employed. A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used as the mobile phase.
-
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
DPPH Radical Scavenging Assay Protocol
This protocol describes a standard method for evaluating the free radical scavenging activity of a compound using DPPH.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound Solutions: The test compound, this compound, is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations (e.g., ranging from 0.1 to 100 µM).
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume of the test compound solution at different concentrations to the wells.
-
For the control, add the solvent instead of the test compound solution to the DPPH solution.
-
The plate is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Mechanism of Action and Signaling Pathways
The potent antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its hydroxyl groups to free radicals, thereby neutralizing them. The catechol (3',4'-dihydroxyphenyl) moiety is a well-known structural feature that confers strong radical scavenging properties.
The following diagram illustrates the general mechanism of action of a phenolic antioxidant in scavenging a free radical (R•), such as the DPPH radical.
References
In-Depth Technical Guide to the Pharmacology of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential pharmacology of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. This compound, a derivative of Sargentodoxa cuneata, has demonstrated significant antioxidant properties. Structurally, it possesses a benzodioxole ring, a catechol group, and an aldehyde moiety, suggesting a broader range of biological activities. This document consolidates the available quantitative data, outlines detailed experimental protocols for assessing its pharmacological effects, and presents potential signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound (CAS No: 213903-67-4) is a small molecule identified as a constituent of Sargentodoxa cuneata, a plant utilized in traditional medicine for conditions associated with inflammation.[1] The molecule's structure is characterized by three key functional components: a 1,3-benzodioxole (B145889) core, a 3,4-dihydroxyphenyl (catechol) group, and a 5-aldehyde group. While its potent antioxidant activity is documented, the broader pharmacological profile remains largely unexplored. Based on its structural motifs, this compound warrants investigation for anti-inflammatory, anticancer, and enzyme-inhibitory activities.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₅ | |
| Molecular Weight | 258.23 g/mol | |
| CAS Number | 213903-67-4 | |
| Appearance | Solid | |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde |
Known and Potential Pharmacological Activities
Antioxidant Activity
The most well-documented activity of this compound is its ability to scavenge free radicals. The presence of the catechol group is a strong indicator of antioxidant potential, as it can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Quantitative Data
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging | IC₅₀ | 2.9 μM | [2] |
Potential Anti-inflammatory Activity
Many natural compounds containing catechol and aldehyde moieties exhibit anti-inflammatory effects.[3][4] These effects are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.[4] Benzodioxole derivatives have also been reported as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[5][6]
Potential Anticancer Activity
The benzodioxole scaffold is present in numerous compounds with demonstrated anticancer properties.[7][8] The mechanisms of action for such compounds are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of cancer-related enzymes.[7][8] The catechol structure can also contribute to cytotoxic effects in cancer cells through the generation of reactive oxygen species under specific conditions.
Potential Enzyme Inhibition
Catechol-containing compounds are known to be a broad class of inhibitors for various enzymes, including carbonic anhydrases and enzymes involved in protein aggregation.[9][10][11] The aldehyde group can also interact with enzyme active sites. Therefore, this compound could potentially inhibit a range of enzymes relevant to various disease states.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol. Create a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well plate, add 100 µL of the various dilutions of the test compound or positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the compound.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Target cell line (e.g., a cancer cell line for cytotoxicity testing)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.[1][12][13]
Western Blot Analysis for NF-κB Activation
This protocol is for assessing the effect of the compound on the NF-κB signaling pathway by measuring the levels of key proteins like phosphorylated IκBα and the nuclear translocation of p65.
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., macrophages)
-
LPS (Lipopolysaccharide) or other inflammatory stimulus
-
This compound
-
Cell lysis buffer and nuclear/cytoplasmic extraction kits
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and pre-treat with the test compound for a specified time, followed by stimulation with an inflammatory agent like LPS.
-
Protein Extraction: Harvest the cells and perform either whole-cell lysis or subcellular fractionation to obtain cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell or cytoplasmic extracts, Lamin B1 for nuclear extracts). A decrease in p-IκBα and a decrease in cytoplasmic p65 with a corresponding increase in nuclear p65 would indicate NF-κB activation. The compound's inhibitory effect would be observed as a reversal of these changes.[14][15][16][17][18]
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: A logical workflow for pharmacological evaluation.
Conclusion
This compound is a compound with established antioxidant activity. Its chemical structure, featuring benzodioxole, catechol, and aldehyde groups, strongly suggests a wider range of pharmacological activities, including anti-inflammatory and anticancer effects. This guide provides the foundational knowledge and detailed experimental protocols necessary for a thorough investigation of its therapeutic potential. Further research is warranted to elucidate its mechanisms of action and to explore its efficacy in preclinical models of disease.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catechols: a new class of carbonic anhydrase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a proposed synthetic protocol for the preparation of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. This compound, a derivative of natural products, is of interest for its potential antioxidant properties and as a building block in medicinal chemistry. The synthesis involves a multi-step process commencing with the protection of a commercially available starting material, followed by an acid-catalyzed condensation to form the core 1,3-benzodioxole (B145889) structure, and concluding with a deprotection step. This protocol is designed to provide a reproducible and scalable method for obtaining the target compound for research and development purposes.
Introduction
This compound is a member of the benzodioxole class of organic compounds.[1][2] Structurally, it features a catechol (3,4-dihydroxyphenyl) moiety attached to the 2-position of a 1,3-benzodioxole ring, which itself bears an aldehyde group at the 5-position. Compounds of this nature are found in various plant species and have garnered attention for their biological activities.[1] Notably, this compound has demonstrated significant antioxidant activity, making it a valuable candidate for further investigation in the context of diseases associated with oxidative stress.
The synthesis of 2-aryl-1,3-benzodioxoles is typically achieved through the condensation of a catechol with a benzaldehyde (B42025) derivative under acidic conditions. However, the synthesis of the title compound presents a unique challenge due to the presence of two catechol functionalities, which can lead to undesired side reactions and polymerization. To circumvent these issues, a strategic application of protecting groups is necessary to ensure the selective formation of the desired product.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process designed to selectively form the desired acetal (B89532) linkage and preserve the integrity of the functional groups. The overall workflow is depicted below.
References
Applications of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde in research
Application Notes: Benzodioxole Derivatives in Research
A Note on the Target Compound: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
Initial searches for the specific compound This compound yielded limited publicly available research data. The compound is listed by chemical suppliers and appears in chemical databases, with one source noting it is derived from Sargentodoxa cuneata and possesses significant antioxidant activity, citing a DPPH IC50 value of 2.9 μM.[1][2] However, detailed application notes, protocols, and extensive signaling pathway information as requested are not available for this specific molecule.
To fulfill the spirit of the request for a detailed examination of a research-relevant benzodioxole, this document will focus on Sesamol (3,4-methylenedioxyphenol) . Sesamol is a structurally related and extensively studied natural phenolic compound from sesame seeds and oil.[3][4][5] It shares the core 1,3-benzodioxole (B145889) moiety and possesses a hydroxyl group that imparts significant biological activity, making it an excellent and well-documented model for demonstrating the research applications of this chemical class.
Application Notes & Protocols: Sesamol (3,4-methylenedioxyphenol)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sesamol is a major lignan (B3055560) from sesame seeds (Sesamum indicum) with a wide range of therapeutic properties.[3][4] Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects make it a subject of intense research.[3][5][6] These notes provide an overview of its key applications, quantitative data, and detailed experimental protocols.
Antioxidant and Radical Scavenging Applications
Sesamol is a powerful antioxidant that protects against oxidative stress by scavenging free radicals and reducing lipid peroxidation.[3][6] Its mechanism involves donating a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS).[5][7] This activity is foundational to many of its other biological effects.
Quantitative Data: In Vitro Antioxidant Activity
| Assay Type | Target Radical/Species | IC50 Value of Sesamol | Reference Compound | IC50 of Reference |
| DPPH Scavenging | DPPH• (stable radical) | 2.9 µM | Ascorbic Acid | Not specified |
| H₂O₂ Scavenging | Hydrogen Peroxide | Efficient Scavenger | Ascorbic Acid | Comparison made |
| Superoxide Scavenging | Superoxide Anion (O₂⁻) | Efficient Scavenger | Ascorbic Acid | Comparison made |
| Hydroxyl Scavenging | Hydroxyl Radical (•OH) | Efficient Scavenger | Ascorbic Acid | Comparison made |
Note: "Efficient Scavenger" indicates that studies confirmed high activity, though specific IC50 values were not always provided in the cited literature.[8]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is used to determine the free-radical scavenging capacity of a compound.[9][10][11]
Materials:
-
Sesamol (or test compound)
-
DPPH (1,1-Diphenyl-2-picryl-hydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic Acid, BHT)[12]
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Sample Preparation:
-
Prepare a stock solution of Sesamol in a suitable solvent (e.g., methanol, DMSO).
-
Create a series of dilutions from the stock solution to determine the IC50 value.
-
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of Sesamol, positive control, or solvent (for the blank control) to the wells.[10]
-
Mix thoroughly.
-
-
Incubation:
-
Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100[10]
-
Plot the % scavenging against the sample concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Logical Workflow for DPPH Assay
Caption: Workflow for determining antioxidant capacity using the DPPH assay.
Anticancer and Cytotoxicity Applications
Sesamol demonstrates potent anticancer effects across various cancer cell lines.[3][13] Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting proliferation, migration, and invasion.[3][14] These effects are mediated by its influence on numerous signaling pathways.
Signaling Pathways Targeted by Sesamol in Cancer Sesamol's anticancer activity is linked to its ability to modulate key cellular signaling pathways.[3][4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. marinebiology.pt [marinebiology.pt]
- 13. Sesamol as a potent anticancer compound: from chemistry to cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sesamol inhibits proliferation, migration and invasion of triple negative breast cancer via inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and key applications, including its role as a precursor for phosphodiesterase (PDE) inhibitors and as a building block for novel Schiff bases with potential biological activities. Detailed experimental protocols and data are provided to facilitate its use in research and development.
Chemical and Physical Properties
This compound, also known as a derivative of protocatechuic aldehyde, is a solid, natural product found in plants such as Sargentodoxa cuneata.[1][2] Its structure combines a benzodioxole core with a catechol moiety, making it a valuable scaffold for synthesizing a variety of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem[3] |
| Molecular Weight | 258.23 g/mol | PubChem[3] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | PubChem[3] |
| CAS Number | 213903-67-4 | PubChem[3] |
| Appearance | Solid | PubChem[3] |
| Melting Point | 131 - 137 °C | PubChem[3] |
| SMILES | C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O | PubChem[3] |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the acid-catalyzed condensation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) and sesamol (B190485). This reaction forms the core benzodioxole structure.
Experimental Protocol: Acid-Catalyzed Condensation
Objective: To synthesize this compound.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Sesamol
-
Anhydrous Toluene (B28343)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dihydroxybenzaldehyde (1 equivalent) and sesamol (1 equivalent).
-
Add anhydrous toluene to the flask to create a suspension.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when no more water is collected), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Expected Yield: Moderate to good, depending on reaction conditions and purification.
Applications as a Chemical Intermediate
Intermediate for Phosphodiesterase (PDE) Inhibitor Analogs
The benzodioxole moiety is a key structural feature in several potent and selective PDE inhibitors. For instance, Tadalafil, a well-known PDE5 inhibitor, features a 1,3-benzodioxole (B145889) group. The synthesis of Tadalafil often starts from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), a compound structurally similar to the title aldehyde but lacking the dihydroxy-phenyl group. Therefore, this compound serves as a valuable starting material for the synthesis of novel Tadalafil analogs with potential for modified or improved biological activity.
The key synthetic step to build the core structure of these inhibitors is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine (like D-tryptophan methyl ester) with an aldehyde, followed by ring closure.
Objective: To synthesize a tetrahydro-β-carboline intermediate for a Tadalafil analog.
Materials:
-
This compound
-
D-Tryptophan methyl ester hydrochloride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Trifluoroacetic acid (TFA) or other suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend D-Tryptophan methyl ester hydrochloride (1 equivalent) in dichloromethane.
-
Add this compound (1 equivalent).
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of the tetrahydro-β-carboline intermediate by column chromatography.
Further well-established synthetic steps can be employed to convert this intermediate into the final Tadalafil analog.
Precursor for Biologically Active Schiff Bases
The aldehyde functional group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (>C=N-). Schiff bases are a class of compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The presence of the catechol and benzodioxole moieties in the starting aldehyde is expected to impart significant biological activity to the resulting Schiff bases.
| Schiff Base Derivative | Organism | Activity (e.g., MIC in µg/mL) | Reference |
| Derived from 5-aminopyrazoles | Staphylococcus epidermidis | 7.81 | Hassan et al. (2019)[4] |
| Derived from l-cysteine | Staphylococcus aureus | IZD = 37 mm | Salihović et al. (2021)[4] |
| Derived from l-cysteine | Escherichia coli | IZD = 38 mm | Salihović et al. (2021)[4] |
| Derived from anthracene (B1667546) & pyrene | Micrococcus luteus | MIC = 25 | Erturk et al. (2020)[4] |
| Derived from anthracene & pyrene | Staphylococcus aureus | MIC = 12.5 | Erturk et al. (2020)[4] |
| MIC = Minimum Inhibitory Concentration; IZD = Inhibition Zone Diameter |
Objective: To synthesize a Schiff base from this compound and an aromatic amine.
Materials:
-
This compound
-
Aniline (B41778) (or a substituted aniline)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add aniline (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Concluding Remarks
This compound is a valuable and versatile chemical intermediate. Its structural features make it an excellent starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of PDE inhibitors and novel Schiff bases. The protocols and data presented in these notes are intended to serve as a guide for researchers to explore the full potential of this promising compound in their drug discovery and development endeavors.
References
- 1. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ¹H NMR Spectrum of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a natural product that has garnered interest for its potential biological activities, notably its significant antioxidant properties.[1] Accurate structural elucidation and characterization are paramount for any further investigation into its therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for the structural determination of organic molecules. This document provides a detailed protocol for acquiring a ¹H NMR spectrum of this compound and presents predicted spectral data based on analogous structures.
Predicted ¹H NMR Spectral Data
While experimental ¹H NMR data for this compound is not widely available in peer-reviewed literature, a predicted spectrum can be inferred from the analysis of structurally similar compounds, such as 3,4-dihydroxybenzaldehyde (B13553) and derivatives of 1,3-benzodioxole. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) in a common NMR solvent like DMSO-d₆ are summarized below.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde H (CHO) | ~9.80 | s (singlet) | - | 1H |
| H-4 | ~7.40 | d (doublet) | J ≈ 1.5 | 1H |
| H-6 | ~7.35 | dd (doublet of doublets) | J ≈ 8.0, 1.5 | 1H |
| H-7 | ~7.10 | d (doublet) | J ≈ 8.0 | 1H |
| H-2' | ~6.95 | d (doublet) | J ≈ 2.0 | 1H |
| H-6' | ~6.85 | dd (doublet of doublets) | J ≈ 8.2, 2.0 | 1H |
| H-5' | ~6.75 | d (doublet) | J ≈ 8.2 | 1H |
| Acetal H | ~6.10 | s (singlet) | - | 1H |
| Phenolic OH (3'-OH, 4'-OH) | ~9.0 - 9.5 | br s (broad singlet) | - | 2H |
Note: The chemical shifts of the phenolic hydroxyl protons are highly dependent on concentration and temperature and may appear as a broad singlet.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines a general procedure for the acquisition of a high-resolution ¹H NMR spectrum for a sample of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pipettes and a clean vial
-
-
Procedure:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of the deuterated solvent (DMSO-d₆ is suitable for dissolving polar phenolic compounds).
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Typical Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 16-64 (adjust based on sample concentration)
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm)
-
Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used for chemical shift referencing.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Perform baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
Calibrate the chemical shift scale using the residual solvent signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Experimental Workflow
The antioxidant activity of this compound is a key characteristic. The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a natural product.
Caption: Workflow for evaluating the antioxidant activity of a test compound.
References
Application Notes and Protocols: 13C NMR Data for 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a naturally occurring compound found in plants such as Sargentodoxa cuneata. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential therapeutic properties. Notably, this molecule has demonstrated significant antioxidant activity.[1][2] The structural elucidation of this and similar compounds is crucial for understanding their mechanism of action and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for determining the carbon framework of organic molecules. This document provides predicted 13C NMR data for this compound and a general protocol for acquiring such data.
Predicted 13C NMR Data
Due to the absence of publicly available experimental spectra, the following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are based on computational models and provide an estimation of the expected chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | ~190 |
| C2 | ~102 |
| C4 | ~152 |
| C5 | ~108 |
| C6 | ~128 |
| C7 | ~148 |
| C7a | ~110 |
| C1' | ~125 |
| C2' | ~115 |
| C3' | ~145 |
| C4' | ~145 |
| C5' | ~115 |
| C6' | ~120 |
| O-CH2-O | Not Applicable |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a general procedure for the acquisition of a 13C NMR spectrum for aromatic aldehydes like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to minimize the presence of interfering signals from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for aromatic compounds include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.
-
Concentration: A typical concentration for a 13C NMR experiment is in the range of 20-50 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal resolution.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR spectra.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts for the compound (e.g., 0-220 ppm).[3]
-
Acquisition Time: Typically set between 1 to 2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often used to allow for full relaxation of the carbon nuclei between pulses, which is important for quantitative analysis.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is required to obtain a spectrum with a good signal-to-noise ratio.[4]
-
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.[4]
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the 13C NMR data of this compound.
Caption: General workflow for 13C NMR analysis.
Signaling Pathways and Logical Relationships
While this compound is primarily known for its antioxidant properties, which involve direct radical scavenging, its interaction with specific signaling pathways is an active area of research. Antioxidant activity can indirectly influence various cellular signaling pathways by modulating the cellular redox state.
The logical relationship for its primary antioxidant function can be visualized as follows:
Caption: Antioxidant mechanism of action.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a molecule of interest in various research fields, including natural product chemistry and drug discovery, due to its structural similarity to known bioactive compounds.[1] This document provides detailed application notes and experimental protocols for the characterization of this compound using mass spectrometry, a powerful analytical technique for determining molecular weight and elucidating chemical structures.[2] The protocols are designed for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) approaches. The molecular formula of the target compound is C₁₄H₁₀O₅, with an average molecular weight of 258.2262 g/mol and a monoisotopic molecular weight of 258.05282343 Da.[3][4]
Predicted Mass Spectrometry Data
Due to the limited availability of specific experimental mass spectra for this compound, the following tables summarize the predicted key ions based on the fragmentation patterns of related compounds such as 3,4-methylenedioxybenzaldehyde and catechols.[5]
Table 1: Predicted Key Ions in ESI-MS/MS
| Ion Mode | Precursor Ion (m/z) | Proposed Fragment Ions (m/z) | Putative Neutral Loss |
| Positive | 259.0601 [M+H]⁺ | 241.0495 | H₂O |
| 231.0441 | CO | ||
| 137.0233 | C₇H₅O₃ | ||
| 123.0441 | C₈H₅O₂ | ||
| Negative | 257.0455 [M-H]⁻ | 239.0349 | H₂O |
| 229.0295 | CO | ||
| 135.0088 | C₇H₅O₃ | ||
| 121.0295 | C₈H₅O₂ |
Table 2: Predicted Key Ions in GC-MS (Electron Ionization) of Derivatized Analyte
| Derivatization Agent | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Loss |
| BSTFA (bis(trimethylsilyl)trifluoroacetamide) | 474 (M+3TMS) | 459 | CH₃ |
| 387 | TMS | ||
| 297 | C₆H₅O(TMS) | ||
| 73 | Si(CH₃)₃ | ||
| PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) | 453 (M+PFB-H₂O) | 257 | C₇H₂F₅NO |
| 181 | C₁₄H₉O₅ |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is ideal for the direct analysis of the compound in complex matrices. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.[2][6][7]
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to achieve the desired concentration (e.g., 1 µg/mL).
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to generate fragment ions for structural confirmation.
Caption: LC-MS/MS Experimental Workflow.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a viable alternative, particularly for achieving high chromatographic resolution.[8][9][10] However, due to the polarity and low volatility of the aldehyde and hydroxyl groups, derivatization is necessary to improve its chromatographic behavior.[8]
1. Derivatization (Silylation):
-
Dry 100 µg of the sample under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
The resulting solution contains the trimethylsilyl (B98337) (TMS) derivative.
2. Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 50-600.
Predicted Fragmentation Pathway
The fragmentation of this compound in the positive ion mode is anticipated to involve key cleavages around the central acetal (B89532) carbon and losses from the aromatic rings.
Caption: Predicted ESI+ Fragmentation Pathway.
Conclusion
The provided protocols offer robust starting points for the mass spectrometric analysis of this compound. The LC-MS/MS method is recommended for its simplicity and applicability to complex mixtures, while the GC-MS method with derivatization can provide excellent chromatographic separation. The predicted fragmentation data will aid in the identification and structural confirmation of the analyte. Researchers should optimize these methods based on their specific instrumentation and analytical goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde (FDB011083) - FooDB [foodb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 10. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a natural product found in various plants.[1][2] Its structure, featuring a benzodioxole ring, a catechol group, and an aldehyde functional group, suggests potential biological activities, including antioxidant properties.[3][4] Accurate and reliable analytical methods are crucial for its quantification in raw materials, extracts, and finished products, as well as for pharmacokinetic and metabolic studies in drug development.
While specific analytical methods for this particular compound are not extensively documented in scientific literature, established methods for the analysis of aldehydes and related phenolic compounds can be readily adapted.[5] This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
General Analytical Workflow
The analysis of this compound typically follows a standardized workflow from sample receipt to final data analysis. The following diagram illustrates the key stages involved.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the analysis of aldehydes.[6][7] For aromatic aldehydes like the target compound, direct analysis is often possible due to its UV absorbance. However, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance sensitivity and selectivity, especially for trace-level analysis.[6]
Protocol 1: Direct HPLC-UV Analysis
This protocol is suitable for samples where the concentration of the analyte is expected to be relatively high and the sample matrix is not overly complex.
1. Instrumentation and Columns:
-
HPLC System: An Agilent 1290 Infinity II LC system or equivalent, equipped with a binary pump, autosampler, multicolumn thermostat, and a diode array detector (DAD).[6]
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6]
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid or acetic acid (for mobile phase modification)
-
Reference standard of this compound
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD), monitoring at 254 nm, 280 nm, and 320 nm |
4. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile). Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Standard Preparation:
-
Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: HPLC-UV Analysis with DNPH Derivatization
This protocol is recommended for trace-level analysis or in complex matrices where selectivity is a concern. The derivatization reaction converts the aldehyde to a more stable and highly UV-absorbent hydrazone.[6]
1. Derivatization Reagent:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: Dissolve DNPH in acetonitrile containing a small amount of a strong acid (e.g., sulfuric acid or phosphoric acid).
2. Derivatization Procedure:
-
To a known volume of the sample extract or standard solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30 minutes).
-
The resulting solution containing the DNPH-aldehyde derivative can be directly injected into the HPLC system.
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | A gradient similar to Protocol 1, but may require optimization for the separation of the derivative. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | DAD, monitoring at a wavelength appropriate for the DNPH derivative (typically around 360 nm). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. Due to the relatively low volatility and polar nature of this compound, derivatization is generally required to improve its chromatographic behavior.
Protocol 3: GC-MS Analysis with PFBHA Derivatization
Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common method for the analysis of aldehydes by GC-MS.[8] The resulting oxime is more volatile and thermally stable.
1. Instrumentation and Columns:
-
GC-MS System: A system such as an Agilent GC-MS with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
A suitable solvent for extraction and derivatization (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Reference standard of this compound
3. Derivatization and Sample Preparation:
-
Extract the analyte from the sample using a suitable organic solvent.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a stream of nitrogen.
-
Add a solution of PFBHA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) to the concentrated extract.
-
Vortex the mixture and allow it to react at room temperature or with gentle heating.
-
After the reaction is complete, extract the PFBHA-oxime derivative with a non-polar solvent like hexane (B92381).
-
The hexane layer is then ready for GC-MS analysis.
4. GC-MS Conditions:
| Parameter | Recommended Conditions |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
5. Data Analysis:
-
Identification: The compound is identified by its retention time and by comparing its mass spectrum with that of the reference standard.
-
Quantification: For quantitative analysis, selected ion monitoring (SIM) mode can be used to improve sensitivity and selectivity. A calibration curve is constructed using the peak areas of a characteristic ion of the derivatized analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. While not typically used for routine quantification, it provides invaluable qualitative information.
Protocol 4: ¹H and ¹³C NMR Analysis
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve an appropriate amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound.
3. Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
4. Expected Chemical Shifts: While specific spectral data for this exact compound is not readily available, general chemical shift regions for similar structures can be predicted:
-
Aldehyde proton (-CHO): ~9.5-10.5 ppm
-
Aromatic protons: ~6.5-8.0 ppm
-
Benzodioxole methylene (B1212753) protons (-O-CH₂-O-): ~6.0 ppm
-
Catechol hydroxyl protons (-OH): Broad signals, chemical shift is concentration and solvent dependent.
Summary of Analytical Methods
| Analytical Technique | Purpose | Derivatization Required? | Key Advantages |
| HPLC-UV (Direct) | Quantification (high concentration) | No | Simple, robust, direct analysis |
| HPLC-UV (DNPH) | Quantification (trace levels) | Yes (DNPH) | Increased sensitivity and selectivity |
| GC-MS (PFBHA) | Identification and Quantification | Yes (PFBHA) | High sensitivity, high selectivity, structural info |
| NMR | Structural Elucidation & Confirmation | No | Definitive structural information |
Concluding Remarks
The protocols outlined in this document provide a comprehensive starting point for the analytical characterization of this compound. The choice of method will depend on the specific research question, the sample matrix, and the required sensitivity. For routine quantification, HPLC-UV is often the method of choice due to its simplicity and robustness. For trace analysis and unambiguous identification, GC-MS is highly recommended. NMR spectroscopy remains the gold standard for structural confirmation. It is important to note that all methods will require validation to ensure they are fit for their intended purpose.
References
- 1. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]
- 2. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde (FDB011083) - FooDB [foodb.ca]
- 6. agilent.com [agilent.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. The compound, a benzodioxole derivative with a catechol moiety, is of interest for its potential biological activities. The described method utilizes reversed-phase chromatography for efficient separation and UV detection for quantification. This protocol is designed to be a valuable tool for researchers in pharmaceutical analysis, natural product chemistry, and drug development.
Introduction
This compound is a heterocyclic aromatic aldehyde. Its structure, featuring both a benzodioxole ring and a catechol group, suggests potential antioxidant and other pharmacological properties. Accurate and precise quantification of this compound is crucial for its study in various matrices, from raw materials to biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the HPLC analysis of this compound, developed based on methods for structurally similar compounds such as protocatechuic aldehyde and piperonal.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Phosphoric acid or glacial acetic acid (analytical grade).
-
Standards: A certified reference standard of this compound.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on established methods for similar catecholic and benzodioxole aldehydes and may require minor optimization for specific instruments and columns.[1][2]
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined by UV scan of the standard) |
Table 1: Recommended HPLC Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Table 2: Example Gradient Elution Program
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in methanol or the initial mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a suitable extraction and clean-up procedure will be necessary.
Method Validation Parameters (Illustrative)
For quantitative applications, the method should be validated according to ICH guidelines. The following table provides an example of the types of data that should be generated.
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Table 3: Illustrative Method Validation Parameters
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Signaling Pathways and Logical Relationships
While this application note focuses on an analytical method, understanding the potential biological context of the analyte is important for drug development professionals. The catechol and benzodioxole moieties are known to be involved in various biological pathways. For instance, catechols are susceptible to oxidation and can participate in redox cycling, which may be relevant to the compound's antioxidant or pro-oxidant activity. The following diagram illustrates a simplified conceptual relationship.
Caption: Analyte structural and functional relationships.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile allows for good separation and peak shape. This method is suitable for routine analysis in research and quality control laboratories. Further optimization and validation may be required for specific applications and matrices.
References
Application Notes and Protocols for 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a naturally occurring benzodioxole derivative that has garnered interest in the scientific community for its significant antioxidant properties. This document provides detailed application notes and protocols for the handling, storage, and experimental use of this compound, catering to researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a solid, crystalline compound with the chemical and physical properties summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₅ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| Appearance | Solid, crystalline powder | [1] |
| Melting Point | 131 - 137 °C | [1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [1] |
| Synonyms | Protocatechualdehyde, 3,4-dihydroxybenzaldehyde (B13553) derivative | [1] |
| CAS Number | 213903-67-4 | [2] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
Safety Precautions
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat when handling.
-
Avoid breathing dust. Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Storage Conditions
To ensure long-term stability, the compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
The compound should be stored in a tightly sealed container, protected from light and moisture. For storage in solution, use of an inert gas atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Solubility
The solubility of this compound in various solvents is summarized below. It is advisable to perform small-scale solubility tests before preparing stock solutions.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Water | Limited solubility |
Stability
The stability of this compound is influenced by pH and temperature due to the presence of the catechol moiety.
-
pH Stability : Catechols are generally more stable in acidic to neutral conditions and are prone to oxidation at alkaline pH.[3][4] It is recommended to maintain solutions at a pH below 7.5 to minimize degradation.
-
Thermal Stability : Benzodioxole structures are generally thermally stable.[5][6] However, prolonged exposure to high temperatures, especially in the presence of oxygen and alkaline conditions, can lead to degradation.
Biological Activity and Mechanism of Action
This compound exhibits potent antioxidant activity, primarily attributed to the catechol group which can efficiently scavenge free radicals.[7][8]
Antioxidant Activity
The compound has a reported DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with an IC₅₀ value of 2.9 μM.[7][8]
Mechanism of Action: Nrf2 Signaling Pathway
It is hypothesized that, like many other phenolic antioxidants, this compound may exert its cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Figure 1: Proposed Nrf2 Signaling Pathway Activation.
Experimental Protocols
The following protocols provide a framework for investigating the biological activities of this compound.
Preparation of Stock Solutions
A workflow for preparing stock solutions is outlined below.
Figure 2: Stock Solution Preparation Workflow.
Protocol:
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a chemical fume hood.
-
Dissolution: In a sterile, light-protected tube, add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from the method described by Wolfe and Liu and is suitable for assessing the intracellular antioxidant activity of the compound.[11][12] Human keratinocyte (HaCaT) or hepatoma (HepG2) cells are appropriate for this assay.
Figure 3: Cellular Antioxidant Activity (CAA) Assay Workflow.
Materials:
-
HaCaT or HepG2 cells
-
96-well, black, clear-bottom microplates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Quercetin (B1663063) (as a positive control)
Protocol:
-
Cell Seeding: Seed HaCaT or HepG2 cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells in triplicate with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (quercetin). Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: After incubation, wash the cells with 100 µL of PBS. Add 100 µL of 600 µM ABAP solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour at 37°C.
-
Data Analysis: Calculate the area under the curve for the fluorescence versus time plot. The CAA value can be expressed as quercetin equivalents.
Synthesis (General Approach)
Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and is not exhaustive. Researchers should conduct their own literature searches and safety assessments before using this compound. All experiments should be performed in accordance with institutional safety guidelines.
References
- 1. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde as an Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a naturally occurring benzodioxole derivative that has garnered interest for its potential antioxidant properties. Its chemical structure, featuring a catechol (3',4'-dihydroxyphenyl) group, is a well-established motif for potent antioxidant activity. This catechol moiety can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous diseases. These application notes provide a summary of the available antioxidant data for this compound and detailed protocols for its evaluation. While direct experimental data for all antioxidant assays are not available for this specific molecule, data from the closely related compound, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), is included to provide a strong indication of its potential activity and mechanism of action.
Chemical Structure
IUPAC Name: 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde Molecular Formula: C₁₄H₁₀O₅ Molecular Weight: 258.23 g/mol CAS Number: 213903-67-4
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated through its significant radical scavenging activity.
In Vitro Antioxidant Capacity
The primary mechanism of action for the antioxidant activity of this compound is attributed to its catechol group, which can effectively donate hydrogen atoms to neutralize free radicals.
Table 1: Summary of In Vitro Antioxidant Activity
| Assay | Compound | IC₅₀ Value | Reference Compound | IC₅₀ Value |
| DPPH Radical Scavenging | This compound | 2.9 µM[1][2] | - | - |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the free radicals.
Mechanism of Action: Potential Nrf2 Pathway Activation
While direct evidence for this compound is pending, compounds containing a catechol moiety, such as protocatechuic aldehyde, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. The catechol group of the target compound can be oxidized to an electrophilic ortho-quinone, which can then react with Keap1, leading to Nrf2 activation.
Experimental Protocols
The following are detailed protocols for key in vitro antioxidant assays that can be used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample preparation: Prepare a stock solution of the test compound in methanol. Serially dilute the stock solution to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working solution preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a stock solution of the test compound and serially dilute it. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions or the positive control to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample preparation: Prepare a stock solution of the test compound and serially dilute it. Prepare a standard curve using the positive control.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound dilutions, standards, or a blank (solvent) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Determine the FRAP value of the sample from the standard curve. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound in a cell-based model. It utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can quench the ROS and inhibit the formation of DCF.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
DCFH-DA
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (B1663063) (as a standard)
-
96-well black-walled, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell culture: Seed HepG2 cells in a 96-well plate and grow to confluency.
-
Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound or quercetin in treatment medium for 1 hour.
-
Add DCFH-DA to a final concentration of 25 µM and incubate for 1 hour.
-
-
Induction of oxidative stress:
-
Wash the cells with PBS.
-
Add AAPH solution (600 µM) to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Calculate the CAA unit using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Determine the EC₅₀ value, which is the concentration of the compound required to provide 50% antioxidant activity.
-
Conclusion
This compound demonstrates significant potential as an antioxidant, primarily due to its catechol moiety. The provided protocols offer a comprehensive framework for researchers to further investigate its antioxidant capacity and elucidate its mechanism of action, including its potential role in the activation of the Nrf2 signaling pathway. Further studies are warranted to fully characterize its biological activities and potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common synthetic approach involves a multi-step process that includes:
-
Protection: Selective protection of the hydroxyl groups of one of the starting materials, typically 3,4-dihydroxybenzaldehyde (B13553), to prevent unwanted side reactions.
-
Condensation: An acid-catalyzed condensation reaction between a protected catechol derivative and an aldehyde to form the 1,3-benzodioxole (B145889) ring.
-
Deprotection: Removal of the protecting groups to yield the final product.
Q2: What are the most critical factors affecting the yield of this synthesis?
A2: The key factors influencing the overall yield include:
-
Purity of starting materials: Impurities can lead to side reactions and complicate purification.
-
Choice of protecting groups: The stability and ease of removal of the protecting groups are crucial.
-
Reaction conditions: Temperature, reaction time, and the type and concentration of the catalyst must be carefully optimized for each step.
-
Water removal: In the condensation step, efficient removal of water is essential to drive the equilibrium towards product formation.
Q3: What are the common side reactions observed during this synthesis?
A3: Common side reactions may include:
-
Self-condensation: The starting aldehydes can react with themselves, especially under harsh conditions.
-
Incomplete protection or deprotection: This leads to a mixture of products that can be difficult to separate.
-
Oxidation: Catechols are susceptible to oxidation, which can be minimized by working under an inert atmosphere.
-
Polymerization: Under strongly acidic or basic conditions, phenolic compounds can polymerize.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Condensation Step | 1. Incomplete reaction. | - Increase reaction time. - Increase catalyst concentration. - Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves. |
| 2. Catalyst deactivation. | - Use a fresh batch of catalyst. - Consider using a different acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15). | |
| 3. Side reactions. | - Lower the reaction temperature. - Use a milder catalyst. | |
| Product is an oil and does not solidify | 1. Presence of impurities (e.g., unreacted starting materials, solvent residue). | - Purify the product using column chromatography. - Ensure complete removal of solvent under high vacuum. |
| Discoloration of the final product (yellow or brown) | 1. Oxidation of catechol moieties. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| 2. Presence of polymeric byproducts. | - Purify by recrystallization, possibly with the addition of activated charcoal. | |
| Incomplete Deprotection | 1. Insufficient deprotection reagent or reaction time. | - Increase the amount of deprotection reagent. - Extend the reaction time and monitor by TLC. |
| 2. Inappropriate deprotection method for the chosen protecting group. | - Consult literature for the optimal deprotection conditions for the specific protecting group used. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Aryl-1,3-benzodioxole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Toluene | 110 | 6 | 75-85 |
| Amberlyst-15 | Dichloromethane | 40 | 12 | 70-80 |
| Montmorillonite K-10 | Toluene | 110 | 8 | 65-75 |
| ZrOCl₂·8H₂O | Toluene | 110 | 5 | 80-90 |
Note: Yields are representative for the condensation of a catechol with a benzaldehyde (B42025) and may vary for the specific synthesis of this compound.
Table 2: Influence of Solvent on the Condensation Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | p-TSA | 110 | 6 | 82 |
| Dichloromethane | p-TSA | 40 | 12 | 75 |
| Hexane | p-TSA | 69 | 8 | 68 |
| Acetonitrile | p-TSA | 82 | 10 | 65 |
Note: Data is generalized for 2-aryl-1,3-benzodioxole synthesis and serves as a guideline.
Experimental Protocols
A plausible multi-step synthesis for this compound is outlined below.
Step 1: Selective Protection of 3,4-Dihydroxybenzaldehyde (as an example with a benzyl (B1604629) group)
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.0 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the monobenzylated product.
Step 2: Condensation to form the Protected Benzodioxole
-
To a solution of the protected 3,4-dihydroxybenzaldehyde from Step 1 (1.0 eq) and 3,4-dihydroxybenzaldehyde (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the protected this compound.
Step 3: Deprotection to Yield the Final Product
-
Dissolve the protected product from Step 2 in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Add a palladium on carbon catalyst (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. The synthesis of this molecule presents several challenges, primarily related to the reactivity of the catechol moieties and the regioselectivity of the reactions. This guide addresses common issues encountered during the key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to a molecule like this compound?
A1: While a definitive, high-yield synthesis for this specific molecule is not widely published, a plausible route involves two key transformations: the formylation of a catechol derivative to introduce the aldehyde group, and the acid-catalyzed condensation of a catechol with an aldehyde to form the 1,3-benzodioxole (B145889) ring. The exact sequence and use of protecting groups are critical for success. A likely strategy involves the acid-catalyzed reaction of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) with a protected catechol, followed by deprotection.
Q2: Why is the catechol functional group problematic during synthesis?
A2: Catechols (1,2-dihydroxybenzenes) are highly susceptible to oxidation, especially under basic, neutral, or oxidizing conditions, leading to the formation of colored quinones and polymeric tars.[1][2] This sensitivity necessitates careful control of the reaction atmosphere (e.g., using an inert gas like argon or nitrogen) and may require the use of protecting groups for the hydroxyl functions.[3][4]
Q3: What are the common side reactions when forming the 1,3-benzodioxole ring?
A3: The formation of the 1,3-benzodioxole ring via acid-catalyzed condensation of a catechol and an aldehyde can be incomplete, leading to low yields. Other potential side reactions include the formation of polymeric byproducts from the self-condensation of the aldehyde or catechol, and unwanted side reactions if other acid-sensitive functional groups are present in the molecule.[5] The use of a solid acid catalyst like carbon-based solid acid can improve selectivity and conversion rates.[6]
Q4: Which formylation reaction is best for introducing the aldehyde group onto a catechol ring?
A4: Several methods exist for the formylation of phenols, each with its own advantages and disadvantages:
-
Reimer-Tiemann Reaction: Uses chloroform (B151607) and a strong base. It typically favors ortho-formylation but can suffer from low yields and the formation of isomeric byproducts.[7][8][9][10][11]
-
Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent (e.g., from DMF and POCl₃). It is effective for electron-rich aromatic compounds.[12][13][14][15][16]
-
Duff Reaction: Uses hexamine in an acidic medium and strongly favors ortho-formylation, but is often inefficient.[17][18][19][20][21] The choice of method depends on the specific substrate and the desired regioselectivity.
Troubleshooting Guides
Problem 1: Low Yield in the Benzodioxole Ring Formation Step
Possible Causes:
-
Incomplete reaction: The equilibrium may not favor the product.
-
Water inhibition: The water produced during the reaction can hydrolyze the product back to the starting materials.
-
Catalyst inefficiency: The acid catalyst may be too weak or used in an insufficient amount.
-
Side reactions: Polymerization or degradation of starting materials.
Troubleshooting Steps:
-
Removal of Water: Perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus. Toluene (B28343) or cyclohexane (B81311) are common choices.[6]
-
Catalyst Choice: Consider using a stronger acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst like a carbon-based solid acid or HY zeolite, which can offer higher conversion and selectivity.[6][22]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry: A slight excess of the aldehyde or ketone component may drive the reaction to completion.[22]
Problem 2: Formation of Colored Impurities and Tars
Possible Causes:
-
Oxidation of Catechol: Exposure of the catechol starting materials or product to air, especially at elevated temperatures or under non-acidic conditions, can cause oxidation to quinones and subsequent polymerization.[1][2][23][24]
-
Degradation of Aldehyde: The aldehyde may be unstable under the reaction conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control of pH: Maintain acidic conditions, as catechols are more stable to oxidation at low pH.
-
Purification: If colored impurities form, they can often be removed by column chromatography on silica (B1680970) gel or by treatment with activated carbon.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can suppress side reactions.[5]
Problem 3: Poor Regioselectivity in Aromatic Formylation
Possible Causes:
-
Reaction Mechanism: The inherent mechanism of some formylation reactions (e.g., Reimer-Tiemann) does not provide high regioselectivity, leading to a mixture of ortho and para isomers.[7][9][12]
Troubleshooting Steps:
-
Choice of Reaction: Select a formylation method known for high ortho-selectivity, such as the Duff reaction, if the ortho-product is desired.[17][20]
-
Steric Hindrance: The presence of bulky substituents on the aromatic ring can direct the formylation to less sterically hindered positions.
-
Purification: Isomeric products may be separable by column chromatography or selective extraction.[9]
| Formylation Method | Typical Reagents | Ortho/Para Selectivity | Common Side Products | Typical Yields |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Ortho-directing, but para-isomer is a common byproduct | Para-isomer, di-formylated products, tar | 20-60% |
| Vilsmeier-Haack | POCl₃, DMF | Para to electron-donating groups | Isomeric aldehydes | 40-80% |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Strongly ortho-directing | Para-isomer (if ortho is blocked), polymeric material | Generally low, 15-50% |
Problem 4: Issues with Protecting Groups
Possible Causes:
-
Incomplete Protection/Deprotection: The reaction may not go to completion.
-
Protecting Group Instability: The protecting group may be cleaved under the conditions of a subsequent reaction step.
-
Side Reactions during Deprotection: The deprotection conditions may affect other functional groups in the molecule.
Troubleshooting Steps:
-
Choice of Protecting Group: Select a protecting group that is stable to the planned reaction conditions but can be removed under mild conditions that do not affect the rest of the molecule. Common protecting groups for catechols include acetals (like acetonides) and ethers (like benzyl (B1604629) or silyl (B83357) ethers).[3][4][25][26][27]
-
Optimize Reaction Conditions: For both protection and deprotection, optimize the reaction time, temperature, and stoichiometry of reagents.
-
Orthogonal Protection Strategy: If multiple functional groups need protection, use protecting groups that can be removed under different conditions (orthogonal protection).
| Protecting Group for Catechols | Protection Reagents | Deprotection Conditions | Notes |
| Isopropylidene (Acetonide) | Acetone, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, TFA) | Forms a five-membered ring; stable to base and mild acid.[28][29] |
| Benzyl Ether (Bn) | Benzyl bromide/chloride, base (e.g., K₂CO₃, NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions except for catalytic hydrogenation. |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, imidazole | Fluoride source (e.g., TBAF), or acid | Common for hydroxyl protection; tunable stability.[26] |
Experimental Protocols
General Protocol for Acid-Catalyzed Benzodioxole Formation
This protocol describes a general method for the condensation of a catechol with an aldehyde to form a 1,3-benzodioxole ring system.
Materials:
-
Catechol derivative (1.0 eq)
-
Aldehyde derivative (1.1 eq)
-
Acid catalyst (e.g., p-TsOH, 0.05 eq)
-
Anhydrous toluene
-
Dean-Stark apparatus and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere.
-
To the flask, add the catechol derivative, the aldehyde derivative, and the acid catalyst.
-
Add sufficient anhydrous toluene to dissolve the reactants and to fill the Dean-Stark trap.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-24 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for synthesis, work-up, and purification.
Caption: Side reactions in the formylation of catechols.
Caption: Side reactions in 1,3-benzodioxole formation.
References
- 1. Catechol oxidation: considerations in the design of wet adhesive materials. | Semantic Scholar [semanticscholar.org]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 6. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 11. synarchive.com [synarchive.com]
- 12. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Duff reaction - Wikipedia [en.wikipedia.org]
- 18. Duff_reaction [chemeurope.com]
- 19. benchchem.com [benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. uknowledge.uky.edu [uknowledge.uky.edu]
- 25. fiveable.me [fiveable.me]
- 26. Protecting group - Wikipedia [en.wikipedia.org]
- 27. Protection and Deprotection [cem.com]
- 28. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 29. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
Technical Support Center: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This technical support guide provides troubleshooting information and frequently asked questions regarding common impurities in 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpected peaks observed during HPLC analysis of the final product.
-
Question: My HPLC chromatogram of this compound shows several unexpected peaks. What could be the source of these impurities?
-
Answer: Unexpected peaks in your HPLC analysis can originate from several sources, broadly categorized as process-related and degradation-related impurities.
-
Process-Related Impurities: These are impurities that arise from the synthetic process itself. Given that a likely synthetic route for this compound is the acid-catalyzed condensation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) and a suitable catechol derivative, common process-related impurities include:
-
Unreacted Starting Materials: Residual amounts of the catechol and benzaldehyde (B42025) precursors.
-
Intermediates: Incompletely reacted intermediates from the condensation reaction.
-
By-products: Products from side reactions such as self-condensation of the starting aldehydes, or polymerization.
-
Residual Solvents and Reagents: Traces of solvents used during the reaction and workup (e.g., toluene, methanol, ethyl acetate) and residual acid catalyst.
-
-
Degradation-Related Impurities: These impurities form due to the degradation of the final product under certain conditions. The catechol moiety in the molecule is susceptible to oxidation, which can be accelerated by exposure to air, light, or high temperatures. This can lead to the formation of colored impurities, often quinone-type structures. The aldehyde functional group can also be oxidized to the corresponding carboxylic acid.
-
Issue: Low yield and high impurity profile in the synthesis.
-
Question: I am experiencing low yields and observing a significant number of impurities in my synthesis of this compound. How can I troubleshoot this?
-
Answer: Low yields and high impurity levels are common challenges in organic synthesis. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the precursors can lead to unwanted side reactions and the formation of by-products.
-
Reaction Conditions:
-
Catalyst: The concentration and type of acid catalyst can significantly impact the reaction. Too much or too strong an acid can lead to degradation and polymerization.
-
Temperature: Optimize the reaction temperature. High temperatures can promote side reactions and degradation.
-
Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
-
-
Workup Procedure: The aqueous workup is crucial for removing the acid catalyst and other water-soluble impurities. Ensure thorough washing and neutralization.
-
Purification: The choice of purification method is critical. Column chromatography on silica (B1680970) gel is a common method for purifying such compounds. The choice of eluent system should be optimized to achieve good separation of the product from impurities. Recrystallization from a suitable solvent system can also be an effective purification step.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common impurities to expect in a sample of this compound?
-
Answer 1: The most common impurities are typically unreacted starting materials (e.g., 3,4-dihydroxybenzaldehyde), by-products from side reactions during synthesis, and degradation products. The catechol group is particularly prone to oxidation, leading to colored impurities.
-
Question 2: How can I identify the specific impurities in my sample?
-
Answer 2: A combination of analytical techniques is generally required for unambiguous impurity identification.[1][2][3] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for separating and quantifying impurities.[1] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][2][3] Gas Chromatography (GC) can be used to identify and quantify residual solvents.[1]
-
Question 3: Are there any specific storage conditions to minimize the formation of degradation impurities?
-
Answer 3: Yes, due to the presence of the oxidatively sensitive catechol moiety, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (e.g., in a refrigerator or freezer).
-
Question 4: What are the regulatory guidelines regarding impurities in active pharmaceutical ingredients (APIs)?
-
Answer 4: Regulatory agencies such as the FDA and EMA have strict guidelines for the identification, qualification, and control of impurities in APIs. The International Council for Harmonisation (ICH) provides guidelines (e.g., ICH Q3A) that outline the thresholds for reporting, identifying, and qualifying impurities.
Data Presentation
Table 1: Common Potential Impurities in this compound and their Analysis
| Impurity Type | Potential Identity | Likely Source | Recommended Analytical Method |
| Process-Related | |||
| Unreacted Starting Material | 3,4-Dihydroxybenzaldehyde | Incomplete reaction | HPLC-UV, LC-MS |
| Unreacted Starting Material | Catechol precursor | Incomplete reaction | HPLC-UV, LC-MS |
| By-product | Self-condensation products of aldehydes | Side reaction | HPLC-UV, LC-MS, NMR |
| By-product | Polymeric materials | Side reaction | Size Exclusion Chromatography, NMR |
| Residual Reagent | Acid catalyst (e.g., p-toluenesulfonic acid) | Incomplete removal during workup | Ion Chromatography, HPLC-UV |
| Residual Solvent | Toluene, Methanol, Ethyl Acetate, etc. | Reaction or purification | GC-FID, GC-MS |
| Degradation-Related | |||
| Oxidation Product | Corresponding quinone | Oxidation of the catechol moiety | HPLC-UV, LC-MS |
| Oxidation Product | 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxylic acid | Oxidation of the aldehyde group | HPLC-UV, LC-MS |
Experimental Protocols
Protocol: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of impurities in this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm (or a wavelength of maximum absorbance for the main component and its impurities)
-
Injection volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and impurity analysis of this compound.
Caption: A logical diagram for troubleshooting and identifying the source of impurities during the synthesis of this compound.
References
Technical Support Center: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. The information focuses on addressing the inherent stability challenges associated with the catechol and aldehyde functional groups in this molecule.
Disclaimer: Specific quantitative stability data for this compound is not extensively available in published literature. The following guidance is based on the well-established chemical principles of catechol and aromatic aldehyde stability and provides a framework for systematic investigation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and analysis of this compound.
| Issue / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Solution turns brown/pink/dark upon standing. | Oxidation of the catechol moiety. The 3',4'-dihydroxyphenyl group is highly susceptible to oxidation, forming colored ortho-quinones. This process is accelerated by oxygen, light, elevated pH, and trace metal ions. | 1. Work under an inert atmosphere: Prepare solutions and handle the compound under nitrogen or argon. 2. Use deoxygenated solvents: Sparge solvents with an inert gas before use. 3. Add antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite (B1197395) or ascorbic acid to the solution if compatible with your experiment. 4. Control pH: Maintain a slightly acidic pH (e.g., pH 3-5) as catechol oxidation is faster under neutral to basic conditions. 5. Use chelating agents: Add a trace amount of EDTA to chelate metal ions that can catalyze oxidation. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical Degradation. This could be due to oxidation (forming quinones or other oxidative products), hydrolysis of the acetal-like linkage, or photodegradation. | 1. Analyze samples immediately: Prepare samples fresh and analyze them as quickly as possible. 2. Control autosampler temperature: If samples must wait, use a refrigerated autosampler (e.g., 4°C). 3. Identify degradants: Use LC-MS to obtain the mass of the new peaks to hypothesize their structures. Compare against potential oxidative or hydrolytic products. 4. Perform a forced degradation study: Systematically expose the compound to acid, base, peroxide, heat, and light to confirm the identity of degradants seen in your samples (see Experimental Protocols). |
| Inconsistent biological/experimental results. | Degradation of the active compound. If the compound degrades, its effective concentration decreases, leading to variable results. The degradation products themselves might also have unintended biological activity or interfere with assays. | 1. Confirm compound purity before each experiment: Use a quick analytical method like HPLC-UV to check the purity of the stock solution and the final experimental solution. 2. Establish a stability profile: Determine the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C). 3. Prepare fresh solutions: Avoid using old stock solutions. Prepare only the amount needed for the day's experiments from a solid that has been stored correctly. |
| Difficulty dissolving the compound or precipitation from solution. | Poor solubility or pH-dependent solubility. The phenolic hydroxyl groups mean that the compound's solubility can be highly dependent on the pH of the solvent. | 1. Use appropriate solvents: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are common choices for initial stock solutions. 2. Adjust pH for aqueous solutions: For aqueous buffers, solubility may be increased at slightly basic pH where the phenols are deprotonated. However, be aware this will significantly increase the rate of oxidation. A careful balance is needed. 3. Use co-solvents: For aqueous dilutions, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility. |
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: The solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (-20°C is recommended for long-term storage). To minimize oxidation, it is best to store it under an inert atmosphere (argon or nitrogen).
-
-
Q2: How should I prepare stock solutions of this compound?
-
A2: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO or DMF. Portion the stock solution into single-use aliquots in amber vials, flush with inert gas, and store at -80°C. This prevents repeated freeze-thaw cycles and exposure to atmospheric oxygen and moisture.
-
-
Q3: My experiment requires a neutral or basic aqueous buffer. How can I minimize degradation?
-
A3: This is a significant challenge. Prepare the buffered solution immediately before use. Use deoxygenated buffers and work quickly. You may need to run a parallel control experiment to quantify the rate of degradation under your exact experimental conditions to understand its impact on your results. Adding a chelating agent like EDTA can help reduce metal-catalyzed oxidation.
-
-
Q4: What are the likely degradation products I should look for?
-
A4: The primary degradation products are likely from the oxidation of the catechol ring to form the corresponding ortho-quinone. Further polymerization can lead to complex colored mixtures. Under harsh acidic conditions, hydrolysis of the benzodioxole ring or the acetal-like carbon could occur, although this is generally less favorable than catechol oxidation.
-
Illustrative Quantitative Data Presentation
The following tables demonstrate how to structure and present data from stability studies.
Table 1: Illustrative pH-Dependent Degradation Profile (Note: Data are for illustrative purposes only and do not represent actual experimental results.)
| pH of Buffer | Temperature (°C) | Incubation Time (hours) | % Degradation | Appearance of Solution |
| 3.0 (Citrate) | 25 | 24 | < 1% | Colorless |
| 5.0 (Acetate) | 25 | 24 | ~2% | Faint Yellow |
| 7.4 (Phosphate) | 25 | 24 | ~15% | Light Brown |
| 9.0 (Borate) | 25 | 24 | > 40% | Dark Brown |
Table 2: Illustrative Forced Degradation Summary (Note: Data are for illustrative purposes only and do not represent actual experimental results.)
| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradation Product (m/z) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | < 2% | - |
| Base Hydrolysis | 0.1 M NaOH | 2 h | > 90% | Multiple products |
| Oxidation | 3% H₂O₂ | 4 h | ~50% | 256.03 (M-2H)⁺ |
| Photolytic | UV Light (254 nm) | 8 h | ~10% | 256.03 (M-2H)⁺ |
| Thermal | 80°C | 48 h | ~5% | - |
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC-UV Method
This protocol outlines the development of a reverse-phase HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 260 nm, 280 nm, 310 nm) to ensure detection of all components.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock solutions in Mobile Phase A or a mixture that ensures solubility.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Incubate at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Also, place a solution of the compound (in a stable solvent like acetonitrile) in a 60°C oven.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a combination of UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in foil and placed alongside.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Use LC-MS to identify the mass of any new peaks formed.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible oxidative degradation pathway.
Technical Support Center: Solubility Optimization for 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde.
I. Compound Properties and Predicted Solubility
This compound is a phenolic compound with a molecular weight of 258.23 g/mol .[1] Its structure, featuring a catechol group and a benzodioxole ring, contributes to its relatively low aqueous solubility. Computational predictions estimate its water solubility to be approximately 0.21 g/L. This low solubility can present challenges in various experimental settings, including in vitro assays and formulation development.
II. Troubleshooting Guides
This section addresses common issues related to the solubility of this compound in a question-and-answer format.
Issue 1: Compound crashes out of solution upon addition to aqueous buffer.
-
Question: I dissolved my this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms immediately. What is happening and how can I fix it?
-
Answer: This phenomenon, often called "solvent shock" or "precipitation upon dilution," occurs when a compound that is highly soluble in a non-polar organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1% and preferably below 0.5%. High concentrations of DMSO can also be toxic to cells in cell-based assays. To achieve this, you may need to prepare a more concentrated stock solution in DMSO, if possible.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try using a buffer that contains a small percentage of a water-miscible organic co-solvent. Ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be good choices.[2][3][4] Experiment with different percentages of the co-solvent to find a balance between compound solubility and maintaining the integrity of your experimental system.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in a mixture of DMSO and your aqueous buffer before the final dilution into the assay medium. This gradual change in solvent polarity can help keep the compound in solution.
-
pH Adjustment of the Aqueous Buffer: The solubility of phenolic compounds can be significantly influenced by pH.[5][6][7] Consider adjusting the pH of your aqueous buffer.
-
Issue 2: Inconsistent results and poor reproducibility in biological assays.
-
Question: I am getting variable results in my enzyme inhibition/cell-based assays with this compound. Could this be related to solubility?
-
Answer: Yes, inconsistent results are a common consequence of poor solubility. If the compound is not fully dissolved or is precipitating during the assay, the actual concentration of the compound in solution will be lower and more variable than intended.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Carefully inspect all solutions containing the compound at each step of your experiment (stock solution, intermediate dilutions, final assay plate) for any signs of precipitation. This can sometimes be subtle, appearing as a faint cloudiness.
-
Sonication: Briefly sonicate your stock solution and intermediate dilutions to help break up any small aggregates and ensure complete dissolution.
-
Pre-equilibration: After adding the compound to the final assay medium, allow it to equilibrate for a short period before starting the assay to ensure it is fully dissolved.
-
Solubility Determination in Assay Buffer: Perform a simple experiment to determine the approximate solubility of your compound in your specific assay buffer (with the final concentration of any co-solvents). This will help you to work below the saturation point.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a stock solution of this compound?
A1: For creating a concentrated stock solution, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is a good starting point, as it is a powerful solvent for a wide range of organic compounds.[8][9] Other options include N,N-dimethylformamide (DMF). For less concentrated solutions, polar protic solvents like ethanol or methanol (B129727) can also be used.[10]
Q2: How does pH affect the solubility of this compound?
A2: this compound contains two phenolic hydroxyl groups, which are weakly acidic. At a pH above the pKa of these hydroxyl groups, they will deprotonate to form phenolate (B1203915) ions. These negatively charged ions are significantly more polar and therefore more soluble in aqueous solutions.[5][7] Conversely, at a low pH, the hydroxyl groups will be fully protonated, making the molecule less polar and less soluble in water. However, be aware that high pH in the presence of oxygen can lead to the degradation of some polyphenols.[5]
Q3: Can I use cyclodextrins to improve the solubility of this compound?
A3: Yes, cyclodextrins are a very effective method for increasing the aqueous solubility of poorly soluble compounds, including phenolic aldehydes.[11] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic part of your compound can be encapsulated within the cyclodextrin (B1172386) cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[12][13] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[14]
Q4: Are there any other methods to improve the solubility for in vivo studies?
A4: For in vivo applications, more advanced formulation strategies are often necessary. These can include:
-
Co-solvent formulations: Using a mixture of water-miscible solvents such as DMSO, PEG 300/400, and Tween 80 in saline or PBS.[15]
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution velocity.
-
Lipid-based formulations: Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).
IV. Quantitative Data and Comparison Tables
Table 1: Qualitative Solubility of Phenolic Aldehydes in Common Solvents
| Solvent Class | Solvent Examples | General Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions facilitate the dissolution of polar organic molecules. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding between the solvent and the phenolic hydroxyl groups enhances solubility. |
| Polar Protic | Water | Low | The hydrophobic aromatic rings limit solubility despite the presence of polar hydroxyl and aldehyde groups. |
| Non-polar | Hexane, Toluene | Very Low | "Like dissolves like" principle; the overall polarity of the compound is too high for non-polar solvents. |
Table 2: Predicted pH-Dependent Aqueous Solubility of a Generic Phenolic Compound
| pH | Expected Solubility | Reason |
| < pKa | Low | The phenolic hydroxyl groups are protonated, making the molecule less polar. |
| ≈ pKa | Increasing | A significant portion of the molecules are in the more soluble phenolate form. |
| > pKa | High | The majority of the molecules are in the highly polar and water-soluble phenolate form. |
Note: The pKa of the phenolic hydroxyl groups in this compound is expected to be in the range of 7-10.
V. Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.[16]
Materials:
-
This compound
-
Purified water (or buffer of desired pH)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with your analysis solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of water or buffer. An excess of solid should be clearly visible.
-
Seal the vials and place them on a shaker in a temperature-controlled environment for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method with a standard curve.
-
Calculate the solubility of the compound in the original aqueous medium, taking into account the dilution factor.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol describes a common method for preparing solid inclusion complexes of a poorly soluble compound with a cyclodextrin.[14]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
A suitable organic solvent in which the compound is soluble (e.g., ethanol)
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Calculate the required amounts of the compound and HP-β-CD for a desired molar ratio (e.g., 1:1 or 1:2).
-
In a flask, dissolve the HP-β-CD in a sufficient amount of purified water with stirring.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the compound dropwise to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution using a freeze-dryer until all the solvent is removed, yielding a dry powder of the inclusion complex.
-
The resulting powder can be used for solubility and dissolution studies.
VI. Visualizations
Caption: Workflow for experimental solubility determination.
Caption: Strategies for enhancing aqueous solubility.
References
- 1. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. scispace.com [scispace.com]
- 4. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
- 14. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, characterization, and biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a phenolic compound that can be synthesized or found in some natural sources. Due to its catechol and benzodioxole moieties, it is investigated for its potential antioxidant and cytoprotective properties. A primary area of research is its ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, making it a compound of interest for studying and potentially mitigating conditions associated with oxidative stress.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it should be stored at -80°C. The catechol group is susceptible to oxidation, so it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Q3: What are the known biological activities of this compound?
A3: The primary reported biological activity is its antioxidant effect, likely mediated through the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[1][3][4] Catechol-containing compounds are known to be potent activators of this pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes.
Synthesis Troubleshooting
Q4: I am attempting to synthesize this compound by condensing 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) with another catechol-containing compound, but I am getting a low yield. What are the common pitfalls?
A4: Low yields in this acid-catalyzed condensation can arise from several factors:
-
Inadequate Water Removal: The reaction produces water, which can inhibit the forward reaction. Using a Dean-Stark trap or a drying agent is crucial to drive the equilibrium towards the product.
-
Oxidation of Reactants: Catechols are highly susceptible to oxidation, especially at elevated temperatures and in the presence of air. It is recommended to perform the reaction under an inert atmosphere (nitrogen or argon).
-
Sub-optimal Catalyst: The choice and amount of acid catalyst are critical. While strong acids like sulfuric acid or hydrochloric acid can be used, solid acid catalysts like montmorillonite (B579905) KSF or zeolites can also be effective and may simplify work-up.[5]
-
Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the starting materials and product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q5: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A5: The formation of dark, polymeric byproducts is a common issue when working with catechols. This is primarily due to oxidation. To minimize this:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned, maintain an inert atmosphere throughout the reaction and work-up.
-
Control Temperature: Avoid excessive heat, as it can accelerate oxidation and polymerization.
-
Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite, during work-up can help to prevent oxidation of the product.
Q6: What are potential side reactions to be aware of during the synthesis?
A6: Besides oxidation and polymerization, other potential side reactions include:
-
Self-condensation of Aldehydes: Under certain conditions, aldehydes can undergo self-condensation reactions.
-
Formation of Acetals/Ketals with Solvents: If using an alcohol as a solvent with an acid catalyst, there is a risk of forming acetals with the aldehyde group. It is generally better to use a non-participating solvent like toluene (B28343) or dichloromethane.
Purification Troubleshooting
Q7: I am having difficulty purifying the product using column chromatography on silica (B1680970) gel. The compound seems to be streaking or sticking to the column.
A7: This is a common problem with polar phenolic compounds. The free hydroxyl groups can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor separation and potential degradation. Here are some solutions:
-
Deactivate the Silica Gel: Before running the column, you can flush the silica gel with a solvent system containing a small amount of a base, like triethylamine (B128534) (1-2%), to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina (B75360) or a bonded phase like diol silica.
-
Modify the Mobile Phase:
-
Add a small amount of a polar, protic solvent like methanol (B129727) to your eluent to compete with the compound for binding sites on the silica.
-
For very polar compounds, a mobile phase containing a small percentage of acetic acid can sometimes improve peak shape by protonating the compound and reducing its interaction with the stationary phase.
-
-
Dry Loading: If the compound has poor solubility in the column eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column. This can lead to better band-shaping.
Q8: My purified compound is initially a light color but darkens over time. What is happening and how can I prevent it?
A8: The darkening of the compound is a sign of oxidation of the catechol moiety. To prevent this, ensure that the purified compound is thoroughly dried to remove any residual solvent and stored under an inert atmosphere, protected from light, and at a low temperature (-20°C).
Characterization Troubleshooting
Q9: I have obtained a product, but I am unsure of its identity. What are the expected spectroscopic data for this compound?
A9: The following tables summarize the expected spectroscopic data for the title compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | Aldehyde proton (-CHO) |
| ~7.40 | d | 1H | Aromatic proton on benzodioxole ring |
| ~7.25 | dd | 1H | Aromatic proton on benzodioxole ring |
| ~7.05 | d | 1H | Aromatic proton on benzodioxole ring |
| ~6.90 | d | 1H | Aromatic proton on catechol ring |
| ~6.80 | d | 1H | Aromatic proton on catechol ring |
| ~6.70 | dd | 1H | Aromatic proton on catechol ring |
| ~6.10 | s | 1H | Acetal proton (-O-CH-O-) |
| ~9.0 - 9.5 | br s | 2H | Phenolic hydroxyl protons (-OH) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | Aldehyde Carbonyl (C=O) |
| ~151.0 | Aromatic Carbon (C-O) |
| ~148.0 | Aromatic Carbon (C-O) |
| ~145.0 | Aromatic Carbon (C-O) |
| ~144.0 | Aromatic Carbon (C-O) |
| ~132.0 | Aromatic Carbon |
| ~125.0 | Aromatic Carbon |
| ~120.0 | Aromatic Carbon |
| ~116.0 | Aromatic Carbon |
| ~115.0 | Aromatic Carbon |
| ~108.0 | Aromatic Carbon |
| ~107.0 | Aromatic Carbon |
| ~101.5 | Acetal Carbon (-O-CH-O-) |
Table 3: Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 (broad) | O-H stretch (phenolic) |
| ~2850 and ~2750 | C-H stretch (aldehyde) |
| ~1680 | C=O stretch (aromatic aldehyde) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1250 - 1000 | C-O stretch (ethers and phenols) |
Q10: My mass spectrum shows a molecular ion peak at m/z 258, but I also see other significant fragments. What are the expected fragmentation patterns?
A10: For a compound with the molecular formula C₁₄H₁₀O₅, the expected molecular weight is approximately 258.23 g/mol . In mass spectrometry, you would expect to see a molecular ion peak [M]⁺ at m/z 258. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical to give an [M-1]⁺ peak at m/z 257, and the loss of the formyl group (-CHO) to give an [M-29]⁺ peak at m/z 229. Further fragmentation of the aromatic rings is also possible.
Experimental Protocols & Diagrams
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on the synthesis of similar benzodioxole compounds. Optimization may be required.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 1 equivalent of 3,4-dihydroxybenzaldehyde and 1.1 equivalents of a suitable catechol derivative in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.05 equivalents) of an acid catalyst, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC. The reaction is typically complete when water is no longer collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Signaling Pathway: Nrf2 Activation
The catechol moiety of this compound is hypothesized to activate the Nrf2 signaling pathway.
Troubleshooting Logic for Purification
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0291129) [np-mrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound. A plausible synthetic route is outlined, followed by troubleshooting for each key stage.
Proposed Synthetic Pathway
A viable synthetic route starting from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) involves four main stages:
-
Protection of the Aldehyde Group: The aldehyde functionality of piperonal is first protected as a more stable group, such as a diethyl acetal (B89532), to prevent unwanted reactions in subsequent steps.
-
Aromatic Bromination: A bromine atom is introduced onto the benzodioxole ring, typically at the position ortho to the protected aldehyde group.
-
Suzuki-Miyaura Coupling: The brominated intermediate is coupled with a protected 3,4-dihydroxyphenylboronic acid derivative.
-
Deprotection: The protecting groups on both the aldehyde and the catechol moieties are removed to yield the final product.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Stage 1: Acetal Protection of Piperonal
Q1: The formation of the diethyl acetal from piperonal is slow or incomplete. What could be the issue?
A1:
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed. Ensure a sufficient amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) is used.
-
Presence of Water: The reaction produces water, which can shift the equilibrium back to the starting materials. Use a Dean-Stark apparatus to remove water azeotropically. Ensure all glassware is dry and use anhydrous ethanol (B145695).
-
Suboptimal Temperature: While the reaction is often run at reflux, ensure the temperature is adequate to facilitate both the reaction and the removal of water.
| Parameter | Recommended Condition |
| Catalyst | p-TsOH (catalytic amount) |
| Solvent | Anhydrous Ethanol/Toluene |
| Temperature | Reflux |
| Water Removal | Dean-Stark Apparatus |
Stage 2: Bromination of Protected Piperonal
Q2: The bromination of the protected piperonal results in a low yield or multiple products.
A2:
-
Incorrect Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl4 is a common choice for regioselective bromination. Using elemental bromine can lead to over-bromination and side reactions.
-
Reaction Temperature: Bromination reactions can be exothermic. Maintain a controlled temperature (often starting at 0 °C and slowly warming to room temperature) to minimize side product formation.
-
Light Exposure: Some bromination reactions are initiated by light. Performing the reaction in the dark can improve selectivity.
| Parameter | Recommended Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | DMF or CCl4 (anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Light Conditions | Dark |
Stage 3: Suzuki-Miyaura Coupling
Q3: The Suzuki coupling reaction between the brominated intermediate and the boronic acid ester has a low yield.
A3:
-
Catalyst Inactivity: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and with degassed solvents. The catalyst itself may have degraded over time; using a fresh batch is recommended.[1]
-
Boronic Acid/Ester Instability: Boronic acids can be unstable. Using a more stable derivative like a pinacol (B44631) ester is often advantageous. Ensure the boronic acid ester is pure and dry.[1]
-
Inadequate Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for the catalytic cycle. The base should be finely powdered and anhydrous.[1]
-
Suboptimal Ligand: The phosphine (B1218219) ligand can be oxidized by trace oxygen. Use fresh ligands stored under an inert atmosphere. The ligand-to-palladium ratio is also important and typically ranges from 1:1 to 4:1.[1]
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Atmosphere | Inert (N₂ or Ar) |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ |
| Solvent | Degassed Toluene/Ethanol/Water mixture |
Q4: I am observing significant homocoupling of the boronic acid ester.
A4: This side reaction is often caused by the presence of oxygen.[1]
-
Improve Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. Multiple freeze-pump-thaw cycles are effective.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction to Pd(0). Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize this.[1]
Stage 4: Deprotection
Q5: The deprotection of the acetal group is not going to completion.
A5:
-
Insufficient Acid: Acetal deprotection is typically carried out under acidic conditions. Ensure a sufficient concentration of a suitable acid (e.g., HCl in acetone (B3395972)/water, or a solid acid catalyst) is used.
-
Reaction Time/Temperature: The reaction may require prolonged stirring at room temperature or gentle heating to go to completion. Monitor the reaction by TLC.
Q6: The deprotection of the catechol protecting group (e.g., methoxymethyl ethers) is causing decomposition of the product.
A6:
-
Harsh Deprotection Conditions: Catechols are sensitive to oxidation, especially under harsh conditions. Use mild deprotection methods. For example, if MOM ethers are used, deprotection with a Lewis acid like ZnBr₂ might be preferable to strong protic acids.
-
Presence of Oxygen: During and after deprotection, the dihydroxyphenyl moiety is susceptible to air oxidation. It is advisable to perform the deprotection under an inert atmosphere and to handle the final product accordingly.
| Protecting Group | Deprotection Reagent |
| Diethyl Acetal | Dilute HCl in Acetone/Water |
| MOM Ethers | TFA or dilute HCl |
| MEM Ethers | ZnBr₂ or MgBr₂ |
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis? A: Piperonal (1,3-benzodioxole-5-carbaldehyde) is a readily available and cost-effective starting material.[2]
Q: Why is it necessary to protect the aldehyde group? A: The aldehyde group is reactive towards many reagents used in subsequent steps, such as organolithium reagents that might be used in alternative synthetic routes or the conditions for some coupling reactions. Protecting it as an acetal ensures it does not interfere with these reactions.[3]
Q: What are the common impurities I might see in my final product? A: Common impurities can include unreacted starting materials, partially deprotected intermediates, and oxidation products of the catechol moiety. The final product is also susceptible to air oxidation, which can lead to colored impurities.
Q: What is the best way to purify the final product? A: Column chromatography on silica (B1680970) gel is a common method for purifying polar aldehydes. Due to the polar nature of the dihydroxy groups, a polar eluent system will be required. It is also possible to use a bisulfite adduct formation to purify the aldehyde, followed by regeneration.[4][5]
Q: My final product is darkening in color over time. How can I prevent this? A: The catechol moiety is prone to oxidation. Store the final product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature to minimize degradation.
Experimental Protocols
Protocol 1: Synthesis of 5-(Diethoxymethyl)-1,3-benzodioxole (Protected Piperonal)
-
To a solution of piperonal (1 equivalent) in a 1:1 mixture of anhydrous ethanol and toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield 5-(diethoxymethyl)-1,3-benzodioxole as a colorless oil.
Protocol 2: Synthesis of 6-Bromo-5-(diethoxymethyl)-1,3-benzodioxole
-
Dissolve the protected piperonal (1 equivalent) in anhydrous DMF in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling
-
To a reaction flask, add the brominated intermediate (1 equivalent), (3,4-bis(methoxymethoxy)phenyl)boronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as anhydrous potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography.
Protocol 4: Deprotection to Yield Final Product
-
Dissolve the coupled product (1 equivalent) in a mixture of acetone and 2M aqueous HCl.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete deprotection of the acetal and MOM groups.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Signaling Pathways and Logical Relationships
Diagram of a Generic Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Lithiation of 2‐Aryl‐2‐(chloroaryl)‐1,3‐dioxolanes and Its Application in the Synthesis of New ortho‐Functionalized Benzophenone Derivatives | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its functional groups: the catechol (3',4'-dihydroxyphenyl) moiety, the aldehyde group, and the benzodioxole ring. The catechol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, and basic pH conditions.[1][2] The aldehyde group can also be oxidized to a carboxylic acid. The benzodioxole ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a tightly sealed container to protect it from moisture and air. For long-term storage, keeping the compound at -20°C or below is recommended.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, the most probable degradation pathways are:
-
Oxidation of the catechol group: This can lead to the formation of corresponding ortho-quinones, which can further react to form dimers or other degradation products.[1][2][4]
-
Oxidation of the aldehyde group: The aldehyde can be oxidized to a carboxylic acid, forming 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-carboxylic acid.
-
Hydrolysis of the benzodioxole ring: Under harsh acidic or basic conditions, the benzodioxole ring may open to form a catechol derivative with substituents at the 4 and 5 positions of the benzene (B151609) ring.
Q4: How can I monitor the degradation of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective method for monitoring the degradation of this compound.[5] These techniques allow for the separation and quantification of the parent compound and its degradation products.
Troubleshooting Guides
Guide 1: Inconsistent Results in Stability Studies
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed | Exposure to oxygen, light, or elevated temperatures. | Handle the compound under an inert atmosphere, protect from light using amber vials, and maintain low temperatures during experiments. |
| Inappropriate pH of the solution. | Use buffers to maintain a stable, slightly acidic pH (around 4-6) if compatible with the experimental design. Catechols are more stable in acidic conditions. | |
| Presence of metal ion contaminants. | Use high-purity solvents and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected. | |
| Variable degradation rates between experiments | Inconsistent storage of stock solutions. | Prepare fresh stock solutions for each experiment or store aliquots at -80°C and use each aliquot only once. |
| Fluctuations in experimental conditions (e.g., temperature, light exposure). | Ensure strict control over all experimental parameters. Use a thermostatted autosampler and protect samples from light. |
Guide 2: HPLC/UPLC-MS Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase. | Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of the catechol hydroxyl groups. Consider using a column with a highly inert stationary phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low signal intensity in MS (positive ion mode) | In-source oxidation of the catechol moiety.[4] | Optimize MS source parameters. Consider using negative ion mode, as catechols often ionize more efficiently in this mode. |
| Poor ionization. | Ensure the mobile phase is compatible with electrospray ionization (ESI). The presence of non-volatile buffers can suppress the signal. | |
| Ghost peaks | Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after high-concentration samples. |
| Retention time shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room temperature to 60°C | Benzodioxole ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room temperature to 60°C | Benzodioxole ring opening, potential oxidation |
| Oxidation | 3% - 30% H₂O₂ | Room temperature | Catechol oxidation to o-quinone, aldehyde oxidation to carboxylic acid |
| Thermal | 40°C - 80°C | Dry heat | General decomposition |
| Photolytic | UV and visible light | ICH Q1B guidelines | Photodegradation of aromatic aldehyde and catechol moieties[6][7] |
Note: The extent of degradation will depend on the duration of exposure and the specific conditions used. A target degradation of 5-20% is generally recommended for forced degradation studies.[8][9]
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[6]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize a 100 µL aliquot with 1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize a 100 µL aliquot with 1 M HCl before dilution and analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to UV and visible light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or UPLC-MS method.
Protocol 2: Stability-Indicating UPLC-MS Method
-
System: Waters Acquity UPLC with a TQ detector
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: ESI in both positive and negative ion modes.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-500
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of selected catechins and pyrogallol in deer intoxications by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. sgs.com [sgs.com]
Technical Support Center: Recrystallization of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the chosen solvent, even when heated. What should I do?
A1: This indicates that the solvent is not suitable for your compound. An ideal recrystallization solvent should readily dissolve the solute at its boiling point but sparingly at lower temperatures.[1] If your compound remains insoluble even at high temperatures, you will need to select a different solvent. For a polar compound like this compound, polar solvents are generally a good starting point. Consider solvents like ethanol, methanol, or water, or a mixture of these. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.
Q2: I've dissolved my compound, but no crystals are forming upon cooling. What is the problem?
A2: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used an excessive amount of solvent, preventing the solution from becoming saturated upon cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2][3][4]
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its concentration is above its solubility limit. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound.[2][4][5]
-
Cooling too rapidly: If the solution is cooled too quickly, it can lead to the formation of a precipitate instead of crystals.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: Instead of crystals, an oil is forming in my flask. How can I fix this?
A3: This phenomenon, known as "oiling out," often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure.[2][3] To address this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool very slowly.
-
Consider using a different solvent with a lower boiling point.
Q4: My recrystallization yield is very low. What are the possible causes?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned earlier, excess solvent will keep more of your compound dissolved in the mother liquor.[2][3][5]
-
Premature crystallization: If crystals form in the filter funnel during hot filtration, you may lose a significant portion of your product.[2] Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[5] Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
Q5: My purified crystals are still colored. How can I remove colored impurities?
A5: If your product is expected to be colorless, the presence of color indicates impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] However, be cautious with phenolic compounds like this compound, as activated charcoal containing ferric ions can sometimes form colored complexes with phenols.[1] Use a minimal amount of high-purity activated charcoal if necessary.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | [7][8] |
| Molecular Weight | 258.23 g/mol | [7][8] |
| Melting Point | 131 - 137 °C | [8] |
| Appearance | Solid | [8] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [8] |
Table 2: Template for Recrystallization Experimental Results
| Experiment ID | Starting Mass (g) | Recrystallization Solvent(s) | Volume of Solvent (mL) | Final Mass of Crystals (g) | Percent Yield (%) | Melting Point Range (°C) | Purity (e.g., by HPLC, NMR) |
Experimental Protocols
Representative Protocol for Recrystallization of this compound
Disclaimer: This is a general protocol and may require optimization for your specific sample and purity requirements.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
- Add a small amount (e.g., 0.5 mL) of a different potential solvent to each test tube. Based on the compound's structure, consider polar solvents such as ethanol, methanol, water, or mixtures like ethanol/water.
- Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this temperature.
- Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.
- Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[5]
- If colored impurities are present and a pre-test with activated charcoal was successful, add a very small amount of activated charcoal to the hot solution and heat for a few minutes.
- If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
- Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
- Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
- Allow the crystals to dry completely. This can be done by leaving them under vacuum for some time or by transferring them to a watch glass to air dry.
- Once dry, determine the mass and melting point of the purified crystals and assess their purity by an appropriate analytical method (e.g., HPLC, NMR).
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization process.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Recrystallization [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]
- 8. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde and its derivatives, focusing on their potential as antioxidant and anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.
The this compound scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. The parent compound itself exhibits significant antioxidant activity, with a reported IC50 value of 2.9 μM in the DPPH radical scavenging assay.[1] This potent antioxidant property, attributed to the catechol moiety, has spurred interest in the synthesis and evaluation of its derivatives for various biological activities, including anticancer effects.
Data Presentation: Comparative Biological Activities
| Compound Class | Derivative/Compound | Biological Activity | Cell Line | IC50 Value |
| Parent Aldehyde | This compound | Antioxidant (DPPH Assay) | - | 2.9 µM[1] |
| Benzodioxole-Triazole Hybrids | Compound 6a | Anticancer | MCF-7 | 7.989 ± 1.65 µg/mL[2] |
| Compound 6b | Anticancer | MCF-7 | > 10 µg/mL (approx.)[2] | |
| Compound 6c | Anticancer | MCF-7 | > 20 µg/mL (approx.)[2] | |
| Compound 6d | Anticancer | MCF-7 | 22.03 ± 2.33 µg/mL[2] | |
| Benzodioxole-Quinolinone | YYK1 (2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one) | Apoptosis Induction | HL-60 | Not specified |
Structure-Activity Relationship Insights
The available data, though from varied series of compounds, provides preliminary insights into the structure-activity relationships of benzodioxole derivatives:
-
The Catechol Moiety: The potent antioxidant activity of the parent aldehyde is strongly linked to the presence of the 3',4'-dihydroxyphenyl (catechol) group, which is a well-known radical scavenger.
-
Heterocyclic Modifications: The introduction of heterocyclic moieties, such as 1,2,4-triazole (B32235), to the benzodioxole core can impart significant anticancer activity, as seen in the MCF-7 breast cancer cell line.[2] The nature and substitution pattern on these heterocyclic rings appear to be crucial for potency.
-
Quinolinone Fusion: The fusion of a quinolinone ring system to the benzodioxole structure, as in YYK1, can lead to compounds that induce apoptosis in cancer cells through specific signaling pathways.[3]
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of Action of a Benzodioxole Derivative (YYK1)
Caption: Proposed signaling pathway for YYK1-induced apoptosis in leukemia cells.[3]
Experimental Workflow: Evaluation of Novel Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of test compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Assay procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound solution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound. Ascorbic acid is commonly used as a positive control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation, making it a standard method for evaluating the cytotoxic effects of potential anticancer agents.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed the desired cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of the test derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
The this compound scaffold holds considerable promise for the development of new antioxidant and anticancer agents. The parent compound's potent radical scavenging activity provides a strong foundation for further derivatization. While a direct comparative dataset for a series of its derivatives is lacking, the broader analysis of related benzodioxole compounds suggests that modifications to this core structure can lead to potent and selective anticancer agents. Future research should focus on the systematic synthesis and evaluation of derivatives of this compound to establish clear structure-activity relationships and to identify lead compounds for further preclinical development. Mechanistic studies, such as the investigation of their effects on signaling pathways like the p38 MAPK pathway, will be crucial in understanding their mode of action and optimizing their therapeutic potential.
References
- 1. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Efficacy of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde and Trolox
In the landscape of antioxidant research, the quest for novel and potent radical scavengers is perpetual. This guide provides a detailed comparison of the antioxidant efficacy of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a derivative of 3,4-dihydroxybenzaldehyde, against Trolox, a water-soluble analog of vitamin E and a widely used antioxidant standard. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available experimental data.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is a key determinant of its potential therapeutic value in combating oxidative stress-related pathologies. The following table summarizes the available quantitative data from in vitro antioxidant assays for this compound and Trolox. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower value indicates higher antioxidant potency.
| Compound | Assay | IC50 / EC50 Value | Source(s) |
| This compound | DPPH | 2.9 µM | [1] |
| Trolox | DPPH | ~11.0 µM (in 50% acetone) to 12-32 µM | [2][3] |
| 3,4-dihydroxybenzoic acid derivatives (related compounds) | DPPH | 0.093-0.118 µM (demonstrating higher potency) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of antioxidant efficacy studies. Below are the methodologies for the key assays cited.
DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method to determine the radical scavenging capacity of antioxidants.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Reaction Mixture: Various concentrations of the test compound (this compound or Trolox) are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance in the presence of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[4]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Generation of ABTS Radical Cation: The ABTS•⁺ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[5]
-
Working Solution Preparation: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Setup: A small volume of the test compound or Trolox standard is added to a larger volume of the ABTS•⁺ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 734 nm.
-
Calculation of Antioxidant Activity: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of absorbance caused by the sample with that of a standard curve of Trolox.[3]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation: Solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and the test compound/Trolox are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: The fluorescent probe and the test compound or Trolox standard are mixed in the wells of a microplate.
-
Incubation: The plate is incubated at 37°C for a short period.
-
Initiation of Reaction: The AAPH solution is added to each well to initiate the radical generation and subsequent fluorescence decay.
-
Fluorescence Measurement: The fluorescence intensity is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox Equivalents (TE).[6]
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: General experimental workflow for comparing antioxidant activity.
Caption: Putative antioxidant signaling pathway for catechol-containing compounds.
Conclusion
Based on the available DPPH assay data, this compound demonstrates significantly higher antioxidant potency than the widely recognized standard, Trolox. The presence of the catechol (3,4-dihydroxyphenyl) moiety is a key structural feature known to confer potent radical scavenging activity. While direct comparative data from ABTS and ORAC assays are currently lacking, the strong performance in the DPPH assay suggests that this compound warrants further investigation as a promising antioxidant agent. For a definitive and comprehensive comparison, it is recommended that this compound and Trolox be evaluated side-by-side under identical experimental conditions across multiple antioxidant assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08918H [pubs.rsc.org]
Unveiling the Bioactivity of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays to evaluate the biological activity of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a natural compound noted for its significant antioxidant properties. This document outlines detailed experimental protocols, presents comparative data against relevant alternatives, and visualizes key cellular pathways and workflows.
Executive Summary
This compound, a macrocyclic glycoside compound, has demonstrated notable biological activity, particularly as an antioxidant.[1] This guide delves into the common in vitro assays used to characterize its efficacy, including antioxidant, anti-inflammatory, and cytotoxic evaluations. By providing a side-by-side comparison with established alternative compounds and standardized protocols, this guide aims to facilitate the design and interpretation of preclinical research for this promising natural product.
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The most common in vitro methods to assess this activity are the DPPH and ABTS radical scavenging assays.
Comparative Antioxidant Activity Data
| Compound | DPPH Assay IC50 (µM) | ABTS Assay TEAC | Reference Compound |
| This compound | 2.9 [1] | Not Reported | Ascorbic Acid, Trolox |
| Quercetin | Varies (typically 5-15 µM) | High | Natural Flavonoid |
| Gallic Acid | Varies (typically 2-10 µM) | High | Phenolic Acid |
| Trolox | N/A (used as a standard) | 1.0 (by definition) | Vitamin E analog |
Note: IC50 values can vary depending on specific experimental conditions. TEAC (Trolox Equivalent Antioxidant Capacity) is another common metric for the ABTS assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[2][3]
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound and a reference standard (e.g., ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[3][4] The reduction of the radical cation by an antioxidant leads to a decrease in absorbance.
-
Preparation of Reagents:
-
Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 ± 0.02 at 734 nm).
-
Prepare various concentrations of the test compound and a reference standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The scavenging activity is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[4]
-
Workflow of the DPPH antioxidant assay.
Anti-inflammatory Activity
Inflammation is a complex biological response involving enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[5] In vitro assays targeting these enzymes are crucial for identifying potential anti-inflammatory agents.
Comparative Anti-inflammatory Activity Data
| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | Reference Compound |
| This compound | Not Reported | Not Reported | Celecoxib (B62257), Zileuton |
| Indomethacin | Varies (potent inhibitor) | Weak inhibitor | NSAID |
| Celecoxib | Varies (selective inhibitor) | Not applicable | Selective COX-2 Inhibitor |
| Zileuton | Not applicable | Varies (potent inhibitor) | 5-LOX Inhibitor |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[6][7]
-
Enzyme and Substrate Preparation:
-
Use commercially available human recombinant COX-1 or COX-2 enzymes.
-
Arachidonic acid is used as the substrate.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib for COX-2) in a reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
The product of the reaction (e.g., Prostaglandin E2) can be measured using methods like an Enzyme Immunoassay (EIA).[8]
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the test compound.
-
The IC50 value is then determined.
-
Lipoxygenase (LOX) Inhibition Assay
This assay assesses the inhibition of LOX enzymes (e.g., 5-LOX), which are involved in the production of leukotrienes.[6][9]
-
Enzyme and Substrate Preparation:
-
Use a purified LOX enzyme (e.g., from soybean or human sources).
-
Linoleic acid or arachidonic acid can be used as the substrate.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., zileuton).
-
Initiate the reaction by adding the substrate.
-
The formation of the hydroperoxy product can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
-
Data Analysis:
-
The initial reaction rate is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition and the IC50 value are calculated.
-
Inflammatory pathways targeted by inhibitors.
Cytotoxicity and Anticancer Activity
Evaluating the cytotoxic potential of a compound is essential to determine its therapeutic window and potential as an anticancer agent. The MTT and SRB assays are widely used colorimetric methods for this purpose.
Comparative Cytotoxicity Data
| Compound | Cell Line | MTT Assay GI50 (µM) | SRB Assay GI50 (µM) | Reference Compound |
| This compound | Not Reported | Not Reported | Not Reported | Doxorubicin, Cisplatin |
| Doxorubicin | Various | Varies (highly potent) | Varies (highly potent) | Chemotherapeutic Agent |
| Cisplatin | Various | Varies (highly potent) | Varies (highly potent) | Chemotherapeutic Agent |
Note: GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The GI50 value is determined from the dose-response curve.[13]
-
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of proteins in fixed cells.[14]
-
Cell Culture and Treatment:
-
Follow the same initial steps as the MTT assay for cell seeding and treatment.
-
-
Assay Procedure:
-
Fix the cells with a cold solution of trichloroacetic acid (TCA).
-
Wash the plates with water to remove the TCA.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the bound dye with a Tris base solution.
-
Measure the absorbance at a wavelength around 510 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the total protein mass and, therefore, the cell number.
-
The GI50 value is calculated from the dose-response curve. Both the MTT and SRB assays are considered reliable, though the SRB assay is often recommended as it is less prone to interference from reducing compounds.[14]
-
Conclusion
This compound exhibits significant antioxidant activity in vitro. Further investigation into its anti-inflammatory and cytotoxic properties is warranted to fully elucidate its therapeutic potential. The standardized assays and comparative data presented in this guide offer a framework for researchers to conduct these evaluations in a systematic and reproducible manner. The detailed protocols and visual representations of workflows and pathways are intended to support the design of robust experimental strategies in the ongoing exploration of novel natural product-based therapeutics.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. athmicbiotech.com [athmicbiotech.com]
- 6. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde scaffold. The information is targeted towards researchers and professionals in drug discovery and development, offering insights into the structural requirements for biological activity, supported by experimental data and detailed protocols.
Introduction
The this compound core structure, a feature found in various natural products, has garnered significant interest for its potential therapeutic properties, including antioxidant and anticancer activities. Understanding the relationship between the chemical structure of its analogs and their biological function is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes key findings on how modifications to this scaffold influence its biological effects.
Core Structure and Analogs
The parent compound, this compound, possesses several key features that can be synthetically modified to explore the SAR:
-
The Catechol Moiety (3',4'-dihydroxyphenyl group): The two hydroxyl groups are critical for antioxidant activity through hydrogen atom or electron donation.
-
The 1,3-Benzodioxole (B145889) Ring: This rigid heterocyclic system serves as a scaffold and can influence the molecule's overall conformation and interaction with biological targets.
-
The Aldehyde Group at Position 5: This group can be modified to influence reactivity, solubility, and interaction with specific cellular components.
Comparative Biological Activity of Analogs
While a comprehensive SAR study on a wide range of direct analogs of this compound is not extensively documented in a single study, we can infer key relationships from studies on related 1,3-benzodioxole derivatives and other phenolic compounds. The primary activities investigated for this class of compounds are antioxidant and cytotoxic effects.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely dictated by the presence and arrangement of hydroxyl groups. The catechol (ortho-dihydroxy) structure in the 3',4'-dihydroxyphenyl ring is a well-established pharmacophore for potent antioxidant activity.
Key SAR Observations for Antioxidant Activity:
-
Hydroxyl Groups are Essential: The presence of free hydroxyl groups on the phenyl ring is paramount for radical scavenging activity.[1]
-
Catechol Moiety is Superior: The ortho-dihydroxy arrangement (catechol) enhances antioxidant activity compared to a single hydroxyl group or meta-dihydroxy groups.[2] This is due to the ability to form a stable ortho-quinone upon oxidation and to chelate metal ions.[1]
-
Methylation Reduces Activity: Masking the hydroxyl groups as methoxy (B1213986) ethers generally diminishes the antioxidant capacity.[1]
-
The Aldehyde Group's Influence: The aldehyde group can have a variable effect. While it is an electron-withdrawing group, which can sometimes decrease the hydrogen-donating ability of the phenolic hydroxyls, some studies on hydroxybenzaldehydes have shown that compounds like protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) retain high antioxidant activity.[3] The presence of the aldehyde was found to hinder the activity under certain assay conditions when compared to the corresponding carboxylic acid.[3]
Table 1: Comparison of Antioxidant Activity of Representative Phenolic Compounds
| Compound | Structure | Antioxidant Activity (IC50) | Reference |
| This compound | 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde structure | 2.9 µM (DPPH) | [4] |
| Protocatechuic aldehyde | 3,4-dihydroxybenzaldehyde structure | High activity | [3] |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde structure | Poor scavenger | [3] |
| Trolox (Standard) | Trolox structure | 7.72 µM (DPPH) | [5][6] |
Cytotoxic Activity
The cytotoxic properties of 1,3-benzodioxole derivatives have been evaluated against various cancer cell lines. The SAR for cytotoxicity is more complex and appears to be influenced by the overall molecular structure rather than a single functional group.
Key SAR Observations for Cytotoxic Activity:
-
Amide Derivatives Show Promise: Several studies have shown that converting the aldehyde or a related carboxylic acid to an amide can lead to potent anticancer activity. For instance, certain carboxamide-benzodioxole derivatives have demonstrated significant cytotoxicity against cancer cell lines like Hep3B.[5][6]
-
Substitution on the Benzodioxole Ring: The substitution pattern on the 1,3-benzodioxole ring itself can influence activity.
-
Nature of the 2-Substituent: The nature of the substituent at the 2-position of the benzodioxole ring is a critical determinant of biological activity.[7]
-
Limited Cytotoxicity of Some Aldehydes: It has been noted that the presence of an aldehyde group as a short chain at the C-5 position could diminish the cytotoxicity of some benzodioxole compounds.[7] However, a series of 1,3-benzodioxoles synthesized by Micale et al. showed no cytotoxic effects at a concentration of 10⁻⁴ M.[8]
Table 2: Comparison of Cytotoxic Activity of Selected Benzodioxole Analogs
| Compound ID | Modification from Parent Structure | Cell Line | IC50 (µM) | Reference |
| Compound 2a | Carboxamide derivative | Hep3B | Potent activity | [5][6] |
| Compound 7a | Benzodiazepine derivative | - | Low anticancer activity | [5][6] |
| Compound 7b | Benzodiazepine derivative | - | Low anticancer activity | [5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the biological activities of different compounds. Below are standard methodologies for assessing antioxidant and cytotoxic activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[5]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[9]
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add a small volume of the test compound solution (e.g., 50 µL) to the DPPH working solution (e.g., 150 µL) in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, and thus the cytotoxic potential of a compound.[11]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Signaling Pathways and Mechanisms of Action
The antioxidant and cytoprotective effects of phenolic compounds, including benzodioxole derivatives, are often mediated through the modulation of specific cellular signaling pathways.
Nrf2/ARE Signaling Pathway
A key pathway involved in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[12]
Mechanism:
-
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.
-
Antioxidant compounds can induce a conformational change in Keap1, leading to the release of Nrf2.
-
Nrf2 then translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes.
-
This leads to the upregulation of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Many natural and synthetic compounds with antioxidant properties have been shown to activate this pathway, thereby enhancing the cell's ability to combat oxidative stress.[12][13]
Caption: Nrf2/ARE signaling pathway activation by antioxidant compounds.
Experimental Workflow for SAR Studies
A typical workflow for conducting a structure-activity relationship study on these analogs is as follows:
References
- 1. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. staff-beta.najah.edu [staff-beta.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Antiaging Mechanism of Natural Compounds: Effects on Autophagy and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a valuable compound in medicinal chemistry and natural product synthesis. The following sections detail the primary synthetic strategies, offering a side-by-side comparison of their performance based on experimental data.
Introduction
This compound is a benzodioxole derivative with a catechol moiety, making it a significant building block for the synthesis of various biologically active molecules. The core of its synthesis lies in the formation of the 1,3-benzodioxole (B145889) ring through the condensation of a catechol with an aldehyde. This guide will explore the most common synthetic approach, which involves the acid-catalyzed condensation of two key precursors: 3,4-dihydroxybenzaldehyde (B13553) and a second catechol derivative.
Synthetic Routes: A Comparative Analysis
The primary and most direct route to this compound involves the acid-catalyzed condensation of 3,4-dihydroxybenzaldehyde (also known as protocatechualdehyde) with a suitable catechol. This reaction forms the central 1,3-benzodioxole ring in a single step.
Route 1: Direct Acid-Catalyzed Condensation
This method relies on the reaction of 3,4-dihydroxybenzaldehyde with a second equivalent of a catechol, which can be 3,4-dihydroxybenzaldehyde itself or another substituted catechol, in the presence of an acid catalyst.
Reaction Scheme:
A Comparative Analysis of the Biological Activities of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde and its positional isomers. The focus is on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data and an exploration of the underlying signaling pathways.
Introduction
The 2-phenyl-1,3-benzodioxole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a dihydroxyphenyl moiety, particularly the catechol group, is often associated with potent antioxidant and other therapeutic properties. This guide specifically examines this compound, a compound known for its significant antioxidant activity, and discusses the potential biological activities of its positional isomers. While direct comparative experimental data for all isomers is limited in the current literature, this guide compiles available information and extrapolates potential activities based on established structure-activity relationships of phenolic compounds.
Comparative Biological Activity Data
Quantitative data on the biological activities of this compound and its positional isomers are summarized below. It is important to note that direct comparative studies are scarce, and the data for isomers are largely based on the activities of structurally related dihydroxybenzaldehyde derivatives.
Antioxidant Activity
The antioxidant activity is often evaluated by the ability of a compound to scavenge free radicals. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound/Isomer | DPPH Radical Scavenging IC50 | ABTS Radical Scavenging IC50 | Notes |
| This compound | 2.9 µM [1][2][3] | Not Reported | The catechol (3',4'-dihydroxy) moiety is a strong radical scavenger. |
| 2-(2',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | Not Reported | The resorcinol (B1680541) (2',4'-dihydroxy) moiety is generally a good antioxidant. |
| 2-(2',5'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | Not Reported | The hydroquinone (B1673460) (2',5'-dihydroxy) moiety is known for its antioxidant properties. |
| 2-(3',5'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | Not Reported | The 3',5'-dihydroxy arrangement generally exhibits weaker radical scavenging activity compared to ortho or para dihydroxy substitution. |
Anti-inflammatory Activity
Anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
| Compound/Isomer | Nitric Oxide (NO) Inhibition IC50 | Notes |
| This compound | Not Reported | Dihydroxyphenyl moieties are known to inhibit inflammatory pathways. |
| 2-(2',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | Expected to possess anti-inflammatory activity due to the phenolic structure. |
| 2-(2',5'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | Expected to possess anti-inflammatory activity. |
| 2-(3',5'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | The anti-inflammatory potential may vary based on the hydroxyl positions. |
Anticancer Activity
The cytotoxic effect of a compound on cancer cell lines is a common measure of its anticancer potential. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound/Isomer | Cell Line | Cytotoxicity IC50 | Notes |
| This compound | Not Reported | Not Reported | Benzodioxole derivatives have shown promise as anticancer agents. |
| 2-(2',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | Not Reported | The cytotoxicity is expected to be cell-line dependent. |
| 2-(2',5'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | Not Reported | The cytotoxic mechanisms of dihydroxybenzaldehydes have been studied against various cancer cells.[4] |
| 2-(3',5'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde | Not Reported | Not Reported | Structure-activity relationships for cytotoxicity are complex. |
Signaling Pathways and Mechanisms of Action
The biological activities of dihydroxyphenyl-benzodioxole derivatives are often attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation, primarily the NF-κB and Nrf2 pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), which produces nitric oxide. Phenolic compounds, such as dihydroxyphenyl derivatives, can inhibit this pathway at multiple points, thereby exerting their anti-inflammatory effects.
Inhibition of the NF-κB inflammatory pathway.
Activation of the Nrf2 Antioxidant Response Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Activation of the Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH solution: Dissolve DPPH in methanol (B129727) or ethanol (B145695) to a final concentration of 0.1 mM.
-
Sample Preparation: Dissolve the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.
-
Reaction: Add a specific volume of the test sample to the DPPH solution and mix thoroughly. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Workflow for the ABTS radical scavenging assay.
Protocol:
-
Preparation of ABTS•+ solution: React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the resulting blue-green solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox).
-
Reaction: Add a small volume of the test sample to the ABTS•+ solution and mix.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)
This cell-based assay measures the amount of nitrite (B80452), a stable product of NO, in the culture medium of macrophages stimulated with an inflammatory agent like LPS. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.
Workflow for the Nitric Oxide Synthase Inhibition Assay.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production. Include a negative control (cells without LPS) and a positive control (LPS-stimulated cells without the test compound).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This colorimetric assay measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
References
A Comparative Guide to the Purity Assessment of Synthetic 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of chemical purity is a cornerstone of scientific research and pharmaceutical development. For a compound such as 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a benzodioxole derivative, ensuring high purity is critical for obtaining reliable experimental results and meeting regulatory standards.[1][2][3][4] This guide provides a comparative overview of standard analytical techniques for assessing the purity of this synthetic compound, complete with experimental protocols and data presentation to aid in methodological selection and application.
Analytical Methodologies for Purity Assessment
A multi-faceted approach, employing several analytical techniques, is recommended for the comprehensive characterization and purity determination of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the quantitative analysis of flavonoids and related compounds.[5][6] It excels at separating the target compound from impurities, allowing for precise quantification of purity. When coupled with a Diode Array Detector (DAD) or UV-Vis detector, it provides information on the analyte's absorbance characteristics.[6][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of organic molecules.[11] It provides detailed information about the chemical environment of hydrogen and carbon atoms, which can be used to confirm the compound's identity and detect the presence of structurally similar impurities.[12][13]
-
Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[14][3][7] Fragmentation patterns observed in the mass spectrum can further aid in structural confirmation.[7][15]
Comparative Data of Analytical Techniques
The selection of an appropriate analytical technique, or combination of techniques, depends on the specific requirements of the analysis. The following table summarizes and compares the key features of HPLC, NMR, and MS for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase.[5][6] | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[11][13] | Ionization of molecules and their separation based on their mass-to-charge ratio.[7][15] |
| Information Obtained | Quantitative purity, retention time, presence of impurities, UV-Vis spectrum.[5][6][8] | Detailed structural information, confirmation of functional groups, identification of isomers and impurities.[12][13] | Molecular weight, elemental composition (HRMS), structural information from fragmentation patterns.[14][3][7] |
| Sample Requirements | Solution, typically in the mobile phase solvent. | Solution in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[14][13] | Solid or solution, often requires minimal sample quantity.[7] |
| Sensitivity | High (µg/L to ng/L range).[16] | Moderate, requires higher sample concentration than MS. | Very high (picogram to femtogram range).[7] |
| Advantages | Excellent for quantitative analysis, high resolution, well-established methods.[5][6] | Provides unambiguous structure confirmation, non-destructive.[13] | High sensitivity, provides accurate molecular weight, suitable for complex mixtures when coupled with chromatography.[7] |
| Limitations | Requires a reference standard for quantification, may not resolve all co-eluting impurities. | Lower sensitivity compared to MS, can be complex to interpret for mixtures. | May not distinguish between isomers, ionization efficiency can vary between compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are generalized protocols for the key analytical techniques.
This protocol is based on general methods for analyzing aldehydes and flavonoids.[8][9][16]
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the synthetic sample to be tested and dissolve it in the same solvent to a similar concentration as the primary standard.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[17]
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis and Data Interpretation:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the main compound in the sample to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for quantification against a reference standard.
-
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for structural confirmation.[14][3]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[14]
-
Typical ¹H NMR chemical shifts for related structures include signals for aromatic protons and an aldehyde proton.[12][18][19] The aldehyde proton is expected at a high chemical shift (δ 9-10 ppm).[12]
-
In ¹³C NMR, characteristic signals for the carbonyl carbon of the aldehyde and the carbons of the aromatic rings would be expected.[14]
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to confirm the proton environments.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework.
-
The presence of unexpected signals may indicate impurities.
-
This protocol describes a general procedure for obtaining the mass spectrum of the compound.[14][3]
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with an HPLC system (LC-MS).
-
-
Data Acquisition:
-
Data Interpretation:
-
The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of C₁₄H₁₀O₅ (258.23 g/mol ).[1]
-
HRMS data should confirm the elemental composition.
-
Analysis of the fragmentation pattern can provide further structural confirmation. Aldehydes may show characteristic losses of H (M-1) or CHO (M-29).[15]
-
Mandatory Visualizations
Caption: Workflow for the purity assessment of a synthetic compound.
Caption: Comparison of information from different analytical methods.
Conclusion
The purity assessment of synthetic this compound requires a robust analytical strategy. While HPLC is the primary method for quantitative purity determination, it should be complemented by spectroscopic techniques like NMR and MS for unambiguous structural confirmation and comprehensive impurity profiling. The use of this orthogonal approach, leveraging the distinct advantages of each technique, ensures the highest confidence in the quality and identity of the synthesized compound, which is paramount for its application in research and drug development.
References
- 1. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde (FDB011083) - FooDB [foodb.ca]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. alpaipars.com [alpaipars.com]
- 14. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. hmdb.ca [hmdb.ca]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 2,3,4,5-Tetrakis(3',4'-dihydroxylphenyl)thiophene: a new matrix for the selective analysis of low molecular weight amines and direct determination of creatinine in urine by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a compound often used in antioxidant research.[1] Adherence to these protocols is essential to protect laboratory personnel, the environment, and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2][3]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through your institution's hazardous waste management program.[5][6] Never dispose of this chemical down the drain or in the regular trash.[5][7][8]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Aldehydes are often categorized as hazardous due to their potential toxicity and reactivity.[9]
-
If it is mixed with solvents or other chemicals, the entire mixture must be treated as hazardous waste.
2. Waste Collection and Storage:
-
Container Selection: Use a chemically compatible container that is in good condition and has a secure, leak-proof lid.[6][10] For solid waste, a clearly labeled, sealed bag or container is appropriate. For solutions, use a bottle that will not react with the chemical or any solvents.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., irritant).[10][11] If it is a mixture, list all components and their approximate percentages.[11]
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[11] Ensure it is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[10][11]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department responsible for hazardous waste.[5][10]
-
Follow their specific procedures for requesting a waste pickup. This may involve submitting an online form or attaching a specific waste tag to the container.
4. Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as gloves, weighing paper, or absorbent pads used for spills, must also be disposed of as hazardous waste.[5]
-
Place these materials in a designated solid hazardous waste container.
5. Empty Container Disposal:
-
A container that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) before it can be disposed of as non-hazardous waste.[5]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous laboratory glassware or plasticware.[5]
Chemical Deactivation (Not Recommended Without Specific Guidance)
While some aldehydes can be chemically deactivated to render them non-hazardous, this process requires a validated procedure specific to the chemical.[9][12] Unused aldehydes, in particular, should generally not be treated and must be disposed of as hazardous waste.[9] Without a specific, approved protocol for this compound, chemical deactivation should not be attempted.
Hazardous Waste Classification Data
While specific waste codes for this compound are not provided in the search results, general classifications for laboratory chemical waste apply. The U.S. Environmental Protection Agency (EPA) uses specific codes to classify hazardous waste. Your EHS department will make the final determination, but the following may be relevant.
| Waste Characteristic | EPA Waste Code | Description |
| Toxicity | D002-D043 | If the chemical exhibits toxicity characteristic leaching procedure (TCLP) toxicity for specific contaminants. |
| Unused Chemical Product | U-listed or P-listed | U-listed for toxic wastes, P-listed for acutely toxic wastes. Aldehydes can fall into these categories.[6] |
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general workflow for handling and disposing of chemical waste in a laboratory setting and the specific decision-making process for this compound.
Caption: General workflow for chemical waste management in a laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. google.com [google.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. archtechnochem.com [archtechnochem.com]
Essential Safety and Operational Guide for Handling 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this chemical should be handled with care. Potential hazards may include skin and eye irritation. A conservative approach to personal protection is recommended.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's guidelines for specific chemical resistance.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn if there is a significant splash hazard.[2][3] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material such as cotton, and shoes must cover the entire foot.[2] | |
| Respiratory Protection | Air-purifying respirator | To be used when engineering controls such as a fume hood are not available or are insufficient to control exposure to dusts or aerosols.[4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation: Always work within a certified chemical fume hood to minimize inhalation exposure. Before handling the chemical, ensure all required PPE is correctly worn.
-
Handling: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid compound, avoiding the creation of dust.[2] Maintain controlled conditions throughout any reaction process, keeping the setup within the fume hood.
-
Cleanup and Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent. Wash hands thoroughly with soap and water after handling is complete.[6]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed hazardous waste container.[2] |
| Contaminated Solvents | Collect in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[2] |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional guidelines.[2] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of waste generated from handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
